Product packaging for Terbinafine(Cat. No.:CAS No. 91161-71-6)

Terbinafine

货号: B000446
CAS 编号: 91161-71-6
分子量: 291.4 g/mol
InChI 键: DOMXUEMWDBAQBQ-WEVVVXLNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Terbinafine is a synthetic allylamine antifungal agent that serves as a critical research tool in the study of fungal pathogens and the development of therapeutic strategies. Its primary mechanism of action involves the potent and specific inhibition of the fungal enzyme squalene epoxidase (also known as squalene monooxygenase). This inhibition halts the conversion of squalene to lanosterol, a key step in the ergosterol biosynthesis pathway. The resultant accumulation of squalene is toxic to fungal cells, while the simultaneous depletion of ergosterol, an essential component of the fungal cell membrane, leads to fungal cell death. This dual action makes this compound notably fungicidal against a broad spectrum of dermatophytes. In research settings, this compound is extensively used to investigate pathogenic fungi, including Trichophyton , Microsporum , and Epidermophyton species. Its high lipophilicity allows it to accumulate effectively in keratinized tissues, such as skin, hair, and nails, making it a compound of significant interest for studies on onychomycosis and other superficial fungal infections. Beyond dermatophytes, its activity extends to a range of other fungi, including some Aspergillus species and certain yeasts, enabling broader microbiological research. Furthermore, this compound is a valuable probe for studying fungal resistance mechanisms, particularly mutations in the squalene epoxidase gene, and is utilized in explorations of novel drug delivery systems, such as nanostructured lipid carriers (NLCs), to enhance topical penetration and efficacy. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N B000446 Terbinafine CAS No. 91161-71-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMXUEMWDBAQBQ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023640
Record name Terbinafine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terbinafine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.63%, 7.38e-04 g/L
Record name Terbinafine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00857
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terbinafine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

91161-71-6
Record name Terbinafine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91161-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbinafine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091161716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbinafine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00857
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terbinafine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-N,6,6-trimethyl-N-(1-naphthylmethyl)hept-2-en-4-yn-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERBINAFINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7RIW8S0XP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Terbinafine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195 - 198 °C
Record name Terbinafine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00857
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terbinafine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular Mechanisms of Antifungal Action

Squalene (B77637) Epoxidase Inhibition and Ergosterol (B1671047) Biosynthesis Disruption

Terbinafine exerts its primary antifungal effect by specifically inhibiting squalene epoxidase (also known as squalene monooxygenase), an enzyme essential for the synthesis of ergosterol in fungal cells wikipedia.orgfishersci.cafishersci.cafishersci.semims.comfishersci.dkciteab.comnih.govmycocentral.eu. Ergosterol is analogous to cholesterol in mammalian cells, serving as a principal sterol that maintains the integrity, fluidity, and functionality of the fungal cell membrane fishersci.cafishersci.cafishersci.semims.comfishersci.dknih.govbmrb.io. The disruption of squalene epoxidase activity by this compound leads to a dual mechanism of antifungal action: a significant depletion of ergosterol and a harmful accumulation of squalene within the fungal cell fishersci.cafishersci.cafishersci.semims.comfishersci.dkciteab.comnih.govbmrb.io.

Non-Competitive Inhibition Kinetics of Fungal Squalene Epoxidase

Detailed kinetic studies have characterized this compound as a potent, non-competitive inhibitor of fungal squalene epoxidase. For instance, this compound demonstrates a low inhibition constant (Ki) of 30 nM against Candida albicans squalene epoxidase fishersci.cafishersci.sebmrb.io. Similarly, against Trichophyton rubrum squalene epoxidase, this compound exhibits a 50% inhibitory concentration (IC50) of 15.8 nM mpg.denih.gov. This inhibition is reversible and has been shown to be non-competitive with respect to the enzyme's substrates, squalene, NAD(P)H, and FAD wikipedia.org.

Table 1: Inhibition Kinetics of this compound on Fungal Squalene Epoxidase

Fungal SpeciesInhibition TypeInhibition Constant (Ki / IC50)Source
Candida albicansNon-competitiveKi = 30 nM fishersci.cafishersci.sebmrb.io
Trichophyton rubrumNon-competitiveIC50 = 15.8 nM mpg.denih.gov

Accumulation of Intracellular Squalene and Associated Fungal Toxicity

The inhibition of squalene epoxidase by this compound directly impedes the conversion of squalene to squalene epoxide, leading to a marked intracellular accumulation of squalene, the pathway's precursor wikipedia.orgfishersci.cafishersci.cafishersci.semims.comfishersci.dkciteab.combmrb.io. This substantial build-up of squalene is highly toxic to fungal cells, acting as a direct fungicidal factor fishersci.cafishersci.cafishersci.semims.comciteab.combmrb.iowikidata.org. The primary fungicidal action of this compound is closely linked to these elevated intracellular squalene concentrations, which are believed to interfere directly with fungal membrane function and cell wall synthesis fishersci.cafishersci.semims.comciteab.combmrb.ioguidetopharmacology.org.

Selective Toxicity Mechanisms in Fungal vs. Mammalian Systems

A crucial aspect of this compound's therapeutic utility is its selective toxicity, preferentially targeting fungal cells while exhibiting minimal impact on mammalian systems wikipedia.orgfishersci.cafishersci.sefishersci.dkmycocentral.eubmrb.iowikipedia.orgsynhet.com. This selectivity arises from significant differences between fungal and mammalian squalene epoxidase enzymes. Mammalian squalene epoxidase is considerably less sensitive to inhibition by this compound compared to its fungal counterpart wikipedia.orgfishersci.cafishersci.semycocentral.eubmrb.io. For instance, the inhibition of rat liver squalene epoxidase only occurs at significantly higher drug concentrations (Ki = 77 µM), and this inhibition is competitive with squalene, contrasting with the non-competitive inhibition observed in fungi fishersci.cafishersci.sebmrb.io. This biochemical distinction ensures that cholesterol biosynthesis, the sterol pathway in mammals, remains largely unaffected in vivo, thereby minimizing adverse effects on human cells fishersci.cafishersci.semycocentral.eubmrb.iosynhet.com.

Table 2: Comparative Inhibition of this compound on Squalene Epoxidase

Enzyme SourceInhibition TypeInhibition Constant (Ki)
Fungal (e.g., C. albicans)Non-competitive30 nM
Mammalian (Rat Liver)Competitive77 µM

Downstream Cellular and Morphological Consequences in Fungi

The initial inhibition of squalene epoxidase by this compound leads to profound downstream cellular and morphological consequences that ultimately compromise fungal cell viability.

Fungal Cell Membrane Integrity Alterations

The depletion of ergosterol, a primary structural component, directly compromises the integrity of the fungal cell membrane fishersci.cafishersci.cafishersci.semims.comnih.govbmrb.io. This deficiency in ergosterol alters membrane fluidity and functionality, making the membrane highly permeable nih.gov. Concurrently, the accumulation of intracellular squalene further interferes with the crucial functions of the fungal membrane fishersci.cafishersci.sebmrb.io. These combined effects result in increased membrane permeability, leading to leakage of essential intracellular components, eventual cell lysis, and ultimately, fungal cell death fishersci.canih.gov. Research indicates that this compound treatment actively affects the maintenance of membrane potential and plasma membrane integrity in fungal cells wikidata.org.

Effects on Fungal Growth, Replication, and Morphogenesis

This compound exhibits a potent inhibitory effect on fungal growth, replication, and morphogenesis, primarily through its disruption of ergosterol synthesis and the subsequent accumulation of squalene. mdpi.comnih.govoup.comdroracle.ai

The fungicidal action of this compound is particularly pronounced against dermatophytes (e.g., Trichophyton species, Microsporum canis, Epidermophyton floccosum), molds, and some dimorphic fungi. wikipedia.orgmdpi.comresearchgate.netnih.govmedsafe.govt.nzresearchgate.net For these fungi, only a partial inhibition of ergosterol biosynthesis is required to achieve full growth inhibition, suggesting that the toxic accumulation of squalene is a primary driver of cell death. nih.govoup.com

Against yeasts, such as Candida species, this compound's activity can be fungicidal or fungistatic depending on the species and concentration. mdpi.comresearchgate.netnih.govmedsafe.govt.nzresearchgate.netnih.gov For Candida albicans, growth inhibition primarily stems from ergosterol deficiency, and the filamentous form of this fungus is more susceptible to this compound than its yeast form. nih.govoup.comresearchgate.netoup.com Studies have shown a correlation between the inhibition of growth and ergosterol biosynthesis across various pathogenic fungi. nih.govoup.comoup.com

This compound's interference with fungal membrane function, caused by both ergosterol deficiency and squalene accumulation, impacts essential cellular processes, including permeability, respiration, and osmoregulation. droracle.aimdpi.com This disruption can also lead to damage to DNA, proteins, and other cellular components, thereby diminishing the organism's reproductive ability. mdpi.com

Table 1: Effects of this compound on Fungal Cellular Processes

Cellular Process AffectedMechanism of DisruptionResulting Effect
Ergosterol BiosynthesisInhibition of Squalene Epoxidase drugbank.compatsnap.comnih.govDepletion of ergosterol, a vital component of fungal cell membranes. drugbank.compatsnap.comnih.govdroracle.ai
Cell Membrane IntegrityErgosterol deficiency patsnap.compatsnap.comdroracle.aiCompromised membrane structure, leading to increased permeability, loss of regulatory function, and eventual cell lysis. patsnap.compatsnap.comdroracle.ai
Intracellular EnvironmentSqualene Accumulation drugbank.compatsnap.comnih.govToxic buildup of squalene, interfering with membrane function and cell wall synthesis. drugbank.comnih.govoup.comdroracle.ai This contributes to direct fungicidal action, particularly in dermatophytes. droracle.aioup.com
Fungal Growth & ReplicationDirect inhibition of ergosterol synthesis and squalene toxicity mdpi.comnih.govoup.comdroracle.aiFungicidal effect against dermatophytes, molds, and some dimorphic fungi; fungistatic or fungicidal against yeasts depending on species. mdpi.comresearchgate.netnih.govmedsafe.govt.nzresearchgate.net
Morphogenesis (e.g., C. albicans)Ergosterol deficiency nih.govoup.comresearchgate.netSuppression of filamentous form and inhibition of yeast cell growth. nih.govresearchgate.netoup.com

Structure-Activity Relationship Studies for Enhanced Antifungal Potency

Structure-Activity Relationship (SAR) studies on this compound have been instrumental in understanding how chemical modifications influence its antifungal potency and spectrum of activity. This compound, an allylamine (B125299) derivative, has a core structure that includes a naphthalene (B1677914) ring system and a tert-butyl-acetylene moiety. sphinxsai.comnih.gov

Early SAR studies focused on the importance of the allylamine structure and its interaction with squalene epoxidase. Derivatization programs have explored various modifications to enhance antifungal activity. For instance, studies synthesizing this compound derivatives lacking the central tertiary amino group but possessing polar substituents at the tert-butyl residue of the side chain have shown that the central amino function is not strictly essential for inhibition of fungal growth. sphinxsai.comnih.gov The potency in these derivatives appears to correlate with the polarity of the introduced functional groups, with broad antifungal activity often observed in compounds with basic substituents. sphinxsai.comnih.gov One such "carba-analog" of this compound, with a dimethylamino substitution, exhibited a superior antimycotic profile within its series. nih.gov

Further research has investigated modifications to the naphthalene ring system. The antifungal potency of this compound derivatives is highly dependent on the bulkiness and type of substituents on the naphthalene ring. nih.gov Generally, only hydrogen or, in some cases, fluorine are tolerated at positions 2-4 and 6-8 without a significant loss of activity. nih.gov However, at position 5 of the naphthalene moiety, larger substituents such as fluorine (F), chlorine (Cl), bromine (Br), or methyl (Me) groups may be tolerated. nih.gov

Specific modifications to the naphthalene ring have demonstrated enhanced activity against certain fungal species:

Derivatives with fluorine at positions 3, 5, and 7, or chlorine at position 5, showed increased activity against yeasts compared to the parent this compound. nih.gov

The simultaneous introduction of two fluoro substituents at positions 5 and 7 further intensified this increased sensitivity. nih.gov For example, one compound (7q) with these modifications demonstrated an 8- to 16-fold improved potency against Aspergillus fumigatus, Candida albicans, and Candida parapsilosis. nih.gov

Recent studies have also explored forming ionic salts of this compound with organic acids to enhance properties like water solubility, which can impact formulation and delivery. mdpi.com While some ionic salts had similar antifungal activities to this compound, others showed varied activity depending on the fungal type, indicating that counter-ion structure can influence efficacy. mdpi.com

Table 2: Key Structural Modifications and Their Impact on this compound's Antifungal Potency

Structural Region ModifiedType of ModificationObserved Impact on Antifungal PotencyReference
Central Amino FunctionAbsence, polar substituents at tert-butyl residueNot essential for activity; potency correlates with polarity; broad activity with basic substituents. "Carba-analog" with dimethylamino showed best profile. nih.gov, sphinxsai.com
Naphthalene Ring SystemBulkiness of substituentsPotency strongly dependent on bulkiness. nih.gov
Naphthalene Ring System (Positions 2-4, 6-8)Hydrogen or Fluorine toleratedMaintains activity. nih.gov
Naphthalene Ring System (Position 5)Larger substituents (F, Cl, Br, Me) toleratedCan be tolerated without significant loss of activity. nih.gov
Naphthalene Ring System (Fluorine at 3, 5, 7 or Chlorine at 5)Enhanced activity against yeasts.Increased activity against yeasts. nih.gov
Naphthalene Ring System (Two Fluoro substituents at 5 and 7)Intensified activity against yeasts.8- to 16-fold improved potency against A. fumigatus, C. albicans, C. parapsilosis. nih.gov
Ionic SaltsCounter ions with organic acidsVaried activity depending on fungal type, sometimes similar or enhanced water solubility. mdpi.com

Pharmacokinetic and Biotransformation Research

Absorption Dynamics and Factors Influencing Bioavailability

Terbinafine is well absorbed, with over 70% absorption following oral administration drugbank.comhres.canovartis.commedicines.org.uk. Peak plasma concentrations are typically reached within 1.5 to 2 hours after a single oral dose of 250 mg, with a mean peak plasma concentration of approximately 1.3 µg/mL drugbank.comhres.canovartis.commedicines.org.ukfda.gov.ph. Despite its good absorption, the absolute bioavailability of oral this compound is reduced to approximately 40% to 50% due to significant first-pass metabolism drugbank.comhres.canovartis.commedicines.org.uk.

Food consumption has a moderate effect on this compound's bioavailability, increasing the Area Under the Curve (AUC) by less than 20%, which is generally not considered significant enough to require dose adjustments hres.canovartis.commedicines.org.uknih.govnps.org.au. At steady-state, achieved in approximately 28 days (70% of steady-state levels), the peak concentration of this compound can be about 25% higher, and the plasma AUC increases by a factor of 2.3 compared to a single dose hres.canovartis.commedicines.org.ukfda.gov.ph.

ParameterSingle Oral Dose (250 mg) drugbank.comhres.canovartis.commedicines.org.ukfda.gov.phSteady State (28 days) hres.canovartis.commedicines.org.ukfda.gov.ph
Absorption>70%N/A
Absolute Bioavailability~40-50% (due to first-pass metabolism)N/A
Peak Plasma Concentration (Cmax)~1.3 µg/mL (within 1.5-2 hours)~25% higher than single dose
Area Under the Curve (AUC)4.56 µg*h/mL drugbank.comIncreased by factor of 2.3 vs single dose
Effective Half-LifeN/A~30 hours hres.canovartis.commedicines.org.uk

Tissue Distribution Profiles and Compartmental Modeling

This compound is highly lipophilic and binds strongly to plasma proteins, typically over 99%, primarily to serum albumin, high and low-density lipoproteins, and to a lesser extent, alpha-1-acid glycoprotein (B1211001) drugbank.comhres.canovartis.commedicines.org.ukfda.gov.phhres.cafda.gov. This lipophilic nature and strong protein binding contribute to its extensive distribution throughout the body hres.cahres.cafda.govnih.gov. The apparent volume of distribution in humans is relatively large, reported to be in the range of 780 to 2,000 liters nih.gov. The slow redistribution of this compound from tissues is a significant factor contributing to its long elimination half-life, which can range from approximately 36 hours for effective half-life to 200-400 hours for terminal half-life as it distributes into skin and adipose tissue drugbank.comnovartis.commedicines.org.ukfda.govnih.govpdr.net.

This compound exhibits keratophilic properties, leading to its significant accumulation in keratinous tissues such as skin, hair, and nails drugbank.comhres.canovartis.compatsnap.comfda.gov.phhres.cafda.govnih.gov. Following oral administration, it rapidly diffuses through the dermis and accumulates in the lipophilic stratum corneum hres.canovartis.comfda.gov.phhres.ca. It is also secreted in sebum, achieving high concentrations in hair follicles, hair, and sebum-rich skin hres.canovartis.comfda.gov.phhres.camedicaljournalssweden.se.

Studies have shown that this compound concentrations in sebum can reach as high as 56.07 µg/g after 14 days of therapy, remaining at 1.0 µg/g 44 days after discontinuation medicaljournalssweden.se. In the stratum corneum, peak concentrations of 14.4 µg/g were observed 1 day after the last dose, persisting at 2.1 µg/g 44 days later medicaljournalssweden.se. This compound is delivered to the stratum corneum primarily via sebum and to a lesser extent by direct diffusion through the dermis-epidermis medicaljournalssweden.se. In hair and nails, concentrations are lower but still measurable and sustained; for instance, in nails, levels can be detected within 1 week of starting therapy and persist for at least 30 weeks after treatment completion medicaljournalssweden.seresearchgate.net. Nail levels exceeded plasma concentrations within 1 day of stopping medication and continued to increase until the last day of tissue sampling, 55 days post-medication medicaljournalssweden.se.

Tissue CompartmentPeak Concentration (µg/g)Time to PeakPersistence (Post-Therapy)Primary Delivery Route medicaljournalssweden.se
Sebum medicaljournalssweden.se56.0714 days1.0 µg/g (44 days)Secretion
Stratum Corneum medicaljournalssweden.se14.41 day post-last dose2.1 µg/g (44 days)Sebum, direct diffusion
Hair medicaljournalssweden.se2.361 day post-last dose0.21 µg/g (55 days)Sebum
Nails medicaljournalssweden.se0.391 day post-last dose0.09 µg/g (55 days), detected for 30+ weeks researchgate.netAccumulation

Beyond keratinous tissues, this compound is widely distributed throughout the body, including adipose tissue, where it accumulates due to its lipophilic nature hres.cahres.cafda.govnih.gov. After an oral dose, drug distribution in various species is biphasic or triphasic, indicating complex distribution and redistribution dynamics fda.gov. In humans, the terminal half-life of 200-400 hours reflects its slow redistribution from skin and adipose tissue drugbank.comfda.govnih.govpdr.net. While the liver is a primary site of metabolism, leading to reduced systemic levels of the parent drug, the drug's affinity for fatty tissues results in sustained presence in these peripheral compartments fda.govnih.govpdr.net.

Metabolic Pathways and Cytochrome P450 Enzyme Involvement

This compound undergoes extensive and rapid metabolism in the liver, with biotransformation primarily resulting in metabolites that lack antifungal activity novartis.compatsnap.commedicines.org.ukfda.govpdr.netresearchgate.netnih.gov. Up to fifteen different metabolites have been identified in humans pdr.netresearchgate.netscialert.net. The systemic clearance of this compound is largely dependent on its biotransformation scialert.net. Approximately 70% to 80% of an oral dose is excreted in the urine as conjugated and unconjugated metabolites, with the remainder eliminated in feces drugbank.compdr.net. The unmetabolized parent drug is not present in urine drugbank.com.

This compound metabolism involves multiple major pathways, including N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation drugbank.compdr.netresearchgate.netscialert.netnih.govresearchgate.nettandfonline.com. At least seven cytochrome P450 (CYP) isoenzymes are involved in its metabolism novartis.commedicines.org.ukfda.gov.phpdr.netnih.govnih.govresearchgate.net.

N-demethylation is a prominent metabolic pathway for this compound drugbank.compdr.netresearchgate.netscialert.netnih.govresearchgate.netasm.org. This process can yield N-desmethylthis compound (also known as desmethylthis compound), which is considered a primary metabolite, accounting for 10% to 15% of the oral dose drugbank.compdr.netscialert.net. Further metabolism of N-desmethylthis compound can occur through dihydroxylation to a desmethyldihydrodiol or hydroxylation to desmethylhydroxythis compound drugbank.com. N-demethylation is primarily mediated by CYP2C9, CYP2C8, and CYP1A2 scialert.netnih.gov.

This compound can also undergo N-oxidation, although the specific N-oxidation pathways leading to direct N-oxide metabolites are less detailed in the provided sources compared to N-demethylation drugbank.comasm.org. However, hydroxylation by several CYP enzymes can lead to hydroxythis compound, which can then be N-demethylated to desmethylhydroxythis compound, indicating an interplay between hydroxylation and N-demethylation processes drugbank.com. Some N-dealkylation pathways may result in reactive metabolites like 6,6-dimethyl-2-hepten-4-ynal (TBF-A) nih.govsigmaaldrich.comnih.govacs.orgnih.govnoahrflynn.com.

Multiple CYP isoenzymes contribute to this compound's metabolism, suggesting a limited potential for widespread drug-drug interactions due to metabolism drugbank.comnih.gov. The most important CYP enzymes for the total metabolism of this compound include CYP2C9, CYP1A2, and CYP3A4 novartis.comfda.gov.phpdr.netnih.govpharmgkb.org. CYP2C8 and CYP2C19 also play significant roles novartis.commedicines.org.ukfda.gov.phpdr.net.

The involvement of specific CYP isoenzymes in various metabolic pathways is detailed as follows:

CYP2C9: Primarily mediates N-demethylation and dihydrodiol formation. It plays a critical role in this compound metabolism, potentially exceeding CYP3A4 contributions for N-demethylation drugbank.comnovartis.commedicines.org.ukfda.gov.phpdr.netresearchgate.netscialert.netnih.govsigmaaldrich.comnih.govpharmgkb.org.

CYP1A2: Involved in N-demethylation, dihydrodiol formation, and alkyl side chain oxidation drugbank.comnovartis.commedicines.org.ukfda.gov.phpdr.netscialert.netnih.govsigmaaldrich.comnih.gov. This compound has been shown to have a weak affinity for CYP1A2, and in vivo studies indicate no significant effect of this compound on CYP1A2-dependent metabolism of caffeine (B1668208) asm.orgsvelic.se.

CYP3A4: A major contributor (at least 30% of total metabolism) to all three possible N-dealkylation pathways and is involved in deamination drugbank.comnovartis.commedicines.org.ukfda.gov.phpdr.netresearchgate.netnih.govsigmaaldrich.comnih.gov. Clinical data support the role of CYP3A4 in this compound metabolism nih.govacs.org.

CYP2C19: Contributes to alkyl side chain oxidation and N-dealkylation pathways drugbank.comnovartis.commedicines.org.ukfda.gov.phpdr.netnih.govnih.govacs.org. Some studies suggest CYP2C19 is more efficient than CYP3A4 at N-demethylation and other steps leading to certain reactive metabolites nih.govacs.org. Its role, however, sometimes remains understudied compared to other CYPs nih.govacs.org.

CYP2D6: While CYP2D6 contributes to this compound metabolism, its most notable interaction is its inhibition by this compound drugbank.comnih.govpdr.netnih.govresearchgate.netsigmaaldrich.comnih.govsvelic.senih.govhse.iepharmgkb.org. This compound is a potent competitive inhibitor of CYP2D6, with inhibitory effects on CYP2D6-mediated reactions such as dextromethorphan (B48470) O-demethylation nih.govresearchgate.net. This inhibition can be clinically relevant for co-administered drugs predominantly metabolized by CYP2D6, potentially converting extensive CYP2D6 metabolizers to poor metabolizer status researchgate.netnih.govhse.iepharmgkb.org. The inhibitory potency of this compound can vary among genetic variants of CYP2D6 researchgate.net.

CYP IsoenzymePrimary Role in this compound MetabolismOther ContributionsKey Notes
CYP2C9 drugbank.comnovartis.commedicines.org.ukfda.gov.phpdr.netresearchgate.netscialert.netnih.govsigmaaldrich.comnih.govpharmgkb.orgN-demethylation, dihydrodiol formationN/ACritical role, can exceed CYP3A4 for N-demethylation.
CYP1A2 drugbank.comnovartis.commedicines.org.ukfda.gov.phpdr.netscialert.netnih.govsigmaaldrich.comnih.govsvelic.seN-demethylation, dihydrodiol formation, alkyl side chain oxidationN/AWeak affinity, no significant effect on CYP1A2-dependent metabolism of caffeine.
CYP3A4 drugbank.comnovartis.commedicines.org.ukfda.gov.phpdr.netresearchgate.netnih.govnih.govsigmaaldrich.comnih.govacs.orgDeamination, N-dealkylation pathwaysN/AMajor contributor (at least 30% of total metabolism) to N-dealkylation.
CYP2C19 drugbank.comnovartis.commedicines.org.ukfda.gov.phpdr.netnih.govnih.govacs.orgAlkyl side chain oxidation, N-dealkylation pathwaysN/AMore efficient at N-demethylation than CYP3A4 in some studies.
CYP2D6 drugbank.comnih.govpdr.netnih.govresearchgate.netsigmaaldrich.comnih.govsvelic.senih.govhse.iepharmgkb.orgMinor contribution to metabolismPotent inhibitor of CYP2D6-mediated reactionsClinically relevant inhibition of co-administered CYP2D6 substrates.

Metabolite Identification, Characterization, and Pharmacological Activity

This compound undergoes extensive metabolism in humans through various pathways, including N-dealkylation, aliphatic hydroxylation, and arene oxidation americanelements.comwikidata.org. A complex metabolic profile has been observed for this compound nih.gov.

Several prominent metabolites have been identified and characterized in human plasma and urine. The five most prominent metabolites found in plasma are N-desmethylthis compound (DTBN), hydroxythis compound (HTBN), N-desmethylhydroxy-terbinafine (DHTBN), carboxythis compound (B17229) (CTBN), and N-desmethylcarboxythis compound (DCTBN) americanelements.com. These five metabolites, along with the parent drug, account for over 80% of the total radioactivity in plasma following oral administration of 14C-terbinafine americanelements.com.

Other identified metabolites include 1-naphthaldehyde (B104281) (NAL), 1-naphthalenemethanol (B1198782) (NM), and 1-naphthoic acid (NA) americanelements.com. This compound can be deaminated by various cytochrome P450 (CYP) enzymes, including CYP2C9, CYP2B6, CYP2C8, CYP1A2, CYP3A4, and CYP2C19, to form 1-naphthaldehyde nih.govidrblab.net. Subsequently, 1-naphthaldehyde can be oxidized to 1-naphthoic acid or reduced to 1-naphthalenemethanol nih.govidrblab.net. Hydroxylation of this compound by CYP1A2, CYP2C9, CYP2C8, CYP2B6, and CYP2C19 yields hydroxythis compound nih.govidrblab.net.

Regarding their pharmacological activity, the metabolites of this compound are generally reported to be less active or inactive compared to the parent compound thermofisher.in. Some metabolites, such as SDZ 86-621 and SDZ 280-022, have shown only weak antifungal activity, while others like SDZ 280-027, SDZ 280-047, and SDZ 280-154 exhibited no antifungal activity in in vitro tests against various fungal species fishersci.ca.

Table 1: Key this compound Metabolites and Associated Enzymes

Metabolite NameFormation PathwayPrimary CYP Enzymes Involved (Examples)Pharmacological Activity
N-Desmethylthis compoundN-demethylationCYP3A4, CYP2C19, CYP2C9, CYP2C8, CYP1A2Generally less active
Hydroxythis compoundHydroxylationCYP1A2, CYP2C9, CYP2C8, CYP2B6, CYP2C19Generally less active
Carboxythis compoundOxidation of hydroxythis compoundNot specified in detailInactive
1-NaphthaldehydeDeaminationCYP2C9, CYP2B6, CYP2C8, CYP1A2, CYP3A4, CYP2C19Inactive
1-NaphthalenemethanolReduction of 1-naphthaldehydeNot specified in detailInactive
1-Naphthoic AcidOxidation of 1-naphthaldehydeNot specified in detailInactive

Bioactivation Pathways and Reactive Metabolite Formation (e.g., TBF-A)

A significant aspect of this compound's biotransformation research focuses on its bioactivation pathways, particularly the formation of reactive metabolites. This compound N-dealkylation pathways can lead to the formation of 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which is recognized as a reactive allylic aldehyde nih.govfishersci.senih.govuni.lu. TBF-A has been hypothesized to play a role in idiosyncratic drug-induced liver toxicity associated with this compound, though its toxicological relevance has been an area of ongoing investigation nih.govfishersci.senih.govuni.lu.

TBF-A can undergo reversible conjugation with glutathione (B108866) (GSH) through a 1,6-Michael addition, and the resulting mono-GSH conjugate can still retain reactivity nih.govuni.lu.

This compound metabolism yields TBF-A through three main N-dealkylation pathways:

Pathway 1 (Direct Formation): This pathway directly produces TBF-A along with N-methyl-1-naphthyl methylamine (B109427) wikidata.orgnih.gov.

Pathway 2 (Two-Step Pathway): This is a major pathway. The first step involves N-demethylation of this compound to yield desmethyl-terbinafine. Subsequent metabolism of desmethyl-terbinafine can then lead to TBF-A and 1-naphthyl methylamine, or it can branch off to form 1-naphthaldehyde wikidata.orgnih.gov. N-demethylation is considered the most efficient initial N-dealkylation reaction wikidata.org.

Pathway 3 (Minor Significance, Two-Step Pathway): This pathway involves initial formation of naphthaldehyde and N-methyl-6,6-dimethyl-2-hepten-4-yn-1-amine, with the latter subsequently undergoing N-dealkylation to produce TBF-A nih.gov.

Several cytochrome P450 (CYP) isozymes are involved in the metabolism of this compound and the formation of TBF-A. CYP2C19 and CYP3A4 are identified as major contributors to all three N-dealkylation pathways nih.govfishersci.sefishersci.ie. Studies indicate that CYP2C9 also plays a critical role, even exceeding the contributions of CYP3A4 for this compound N-demethylation nih.gov. Minor contributions are observed from CYP1A2, CYP2B6, CYP2C8, and CYP2D6 nih.gov.

Specifically, while N-dealkylation yielding TBF-A directly is catalyzed similarly by CYP2C19 and CYP3A4, CYP2C19 has been found to be more efficient than CYP3A4 at N-demethylation and other steps leading to TBF-A fishersci.sefishersci.ie. Conversely, CYP3A4 demonstrated greater selectivity for steps that lead to TBF-A, indicating its effectiveness in this compound bioactivation based on metabolic split ratios for competing pathways fishersci.se.

Table 2: Major CYP Isozymes Contributing to this compound N-Dealkylation and TBF-A Formation

CYP IsozymeContribution to N-Dealkylation Pathways Leading to TBF-A
CYP2C19Major contributor to all three pathways; more efficient at N-demethylation and other steps to TBF-A fishersci.sefishersci.ie
CYP3A4Major contributor to all three pathways; more selective at steps leading to TBF-A fishersci.sefishersci.ie
CYP2C9Critical role, exceeding CYP3A4 for N-demethylation nih.gov
CYP1A2Minor contributor nih.gov
CYP2B6Minor contributor nih.gov
CYP2C8Minor contributor nih.gov
CYP2D6Minor contributor nih.gov

Excretion Routes and Elimination Kinetics

This compound undergoes extensive first-pass metabolism, resulting in approximately 40% bioavailability after oral administration, despite being greater than 70% absorbed idrblab.netfishersci.nl. The unmetabolized parent drug is not detected in urine idrblab.netfishersci.nl.

The primary route of elimination for this compound metabolites in humans is renal excretion, with approximately 80% of this compound and its metabolites being eliminated in urine. The remaining portion is eliminated in feces idrblab.netfishersci.nlwikipedia.org. In contrast, in rats, biliary excretion is the dominant route, with about 71% of the absorbed dose excreted in feces and only 0.5-2% of the parent drug found in urine thermofisher.inwikipedia.org.

This compound exhibits complex elimination kinetics due to its lipophilic nature and extensive distribution into various tissues. The effective half-life of oral this compound is approximately 36 hours idrblab.net. However, its terminal half-life is considerably longer, ranging from 200-400 hours, which is attributed to its distribution and accumulation in skin and adipose tissue idrblab.netwikipedia.org. After chronic oral therapy, this compound can still be detected in plasma for 4-8 weeks following treatment discontinuation wikipedia.org.

The clearance of a single 250 mg oral dose of this compound has been reported as 76 L/h or 1.11 L/h/kg idrblab.netfishersci.nl. The large volume of distribution and slow redistribution from peripheral tissues significantly influence the prolonged half-life of this compound thermofisher.in.

Pharmacokinetic Modeling and Simulation for Population Variability

Physiologically-based pharmacokinetic (PBPK) modeling has become a well-accepted mechanistic approach in pharmaceutical research for predicting and integrating the absorption, distribution, metabolism, and excretion (ADME) properties of new drugs in both animals and humans nih.govamericanelements.com. PBPK models are built upon anatomical, physiological, and compound-specific physicochemical properties, accounting for factors such as tissue size, perfusion rates, and the partitioning of unbound drug into physically relevant compartments americanelements.comsigmaaldrich.com.

PBPK modeling proves valuable for interspecies scaling and the early prediction of human pharmacokinetics. For instance, a PBPK model developed for this compound in rats, based on literature data, successfully predicted the human plasma concentration-time profile solely through inter-species and in vitro/in vivo extrapolation (IVIVE) americanelements.com.

Population PBPK (pop-PBPK) models extend this capability by simulating the pharmacokinetic profiles for a group of virtual subjects, thereby accounting for interindividual variability in physiological parameters and other input values nih.govsigmaaldrich.com. This approach is particularly useful in drug development to anticipate inter-population or inter-subject variability in drug ADME properties nih.gov. For example, Monte Carlo analysis can be integrated into pop-PBPK models to generate multiple pharmacokinetic profiles, allowing for the assessment of interindividual variability in sensitive parameters of the PBPK model sigmaaldrich.com.

PBPK models also incorporate variability in the expression levels of drug-metabolizing enzymes (such as CYP3A4 and CYP2C19), transporters, and protein binding partners within virtual populations nih.gov. This allows for a more comprehensive understanding of how individual differences can impact drug pharmacokinetics. While initial PBPK models may use mean population values for input parameters, population simulations introduce variability by adjusting physiological parameters and enzyme/transporter expression levels around their reference values americanelements.comnih.gov. Software platforms like Simcyp Simulator include databases with mean parameter values and interindividual variance for numerous drugs, facilitating these types of analyses nih.gov.

Pharmacodynamic Research and Efficacy Mechanisms

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies and Target Attainment

Pharmacokinetic/Pharmacodynamic (PK/PD) correlation studies are crucial in understanding and predicting the efficacy of antimicrobial agents, including antifungals like terbinafine. For this compound, a synthetic allylamine (B125299) derivative, its unique pharmacokinetic profile, coupled with its fungicidal mechanism of action, significantly influences its therapeutic effectiveness. This compound exerts its antifungal effect by inhibiting squalene (B77637) epoxidase, an enzyme vital for fungal ergosterol (B1671047) biosynthesis, leading to ergosterol deficiency and intracellular accumulation of squalene, which is toxic to fungal cells mims.commdpi.com. This mechanism results in fungal cell death, particularly against dermatophytes mims.com.

The pharmacokinetic properties of this compound are key to its efficacy in superficial fungal infections. After oral administration, this compound is readily absorbed, with an absorption extent typically over 70% in humans, although its absolute bioavailability is approximately 40% due to substantial first-pass metabolism mims.comfda.gov. Peak plasma concentrations (Cmax) are generally achieved within 2 hours mims.comfda.govresearchgate.net. A critical aspect of this compound's pharmacokinetics is its extensive distribution and concentration in keratinous tissues, such as the stratum corneum, sebum, hair, and nail matrix, bed, and plate, where the target fungi reside mims.commdpi.comresearchgate.net. This tissue distribution is essential for its therapeutic action, especially in conditions like onychomycosis mdpi.comresearchgate.net. This compound is highly protein-bound, typically more than 99% to plasma proteins mims.com. The terminal elimination half-life is notably long, ranging from approximately 200 to 400 hours (effective half-life around 36 hours), which contributes to drug accumulation in target tissues over time mims.comnih.gov.

Table 1: Representative Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

Parameter Value Reference
Absolute Bioavailability ~40% mims.comfda.gov
Time to Peak Plasma Conc. (Tmax) Within 2 hours mims.comfda.govresearchgate.net
Plasma Protein Binding >99% mims.com
Terminal Elimination Half-life 200-400 hours (effective ~36 hours) mims.comnih.gov
Cmax (250 mg oral dose) 0.86 - 1.34 mg/L researchgate.net

Pharmacodynamically, this compound demonstrates potent activity against dermatophytes, which are the primary causative agents of many superficial fungal infections. Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) are critical parameters for assessing antifungal activity. For common dermatophytes such as Microsporum canis, Microsporum gypseum, and Trichophyton mentagrophytes, mean MIC values have been reported to be very low, ranging from 0.007 µg/ml to 0.012 µg/ml nih.gov. This compound exhibits primary fungicidal activity against most dermatophytes and certain dimorphic fungi, meaning it kills the fungal cells at concentrations close to its MIC researchgate.netoup.comnih.gov. For instance, MFCs against Trichophyton rubrum are typically around 0.06 µg/ml in standard assays, with complete killing achieved within a few days oup.com. However, in more complex models simulating nail infection, such as human nail powder, the "Nail-MFC" for T. rubrum was considerably higher (4 mg/ml after one week, decreasing to 1 mg/ml after four weeks), suggesting that the fungal environment within the nail can influence drug efficacy oup.com.

Table 2: In Vitro Susceptibility of this compound against Selected Fungi

Fungal Species MIC Range (µg/ml) MFC Range (µg/ml) Activity Type Reference
Trichophyton rubrum 0.06 (MIC90) 0.06 (MFC) Fungicidal oup.com
Microsporum canis ≤0.03 (MIC90) Primary cidal in 66% isolates Fungicidal nih.gov
Microsporum gypseum 0.012 (mean) Not specified Fungicidal nih.gov
Trichophyton mentagrophytes 0.007 (mean) Not specified Fungicidal nih.gov
Penicillium marneffei 0.03 - 1.0 (GM: 0.09) 0.03 - 8 (GM: 2.60) Fungicidal in 8/30 isolates nih.gov
Aspergillus spp. (non-A. fumigatus) 0.24 (GM) Not specified Potent activity oup.com
Aspergillus fumigatus 2.92 - 19.03 (GM) Not specified Limited activity oup.comoup.com

Despite the potent in vitro fungicidal activity and favorable tissue distribution, specific PK/PD parameters that most accurately predict this compound's efficacy (such as Area Under the Curve to MIC ratio (AUC/MIC), peak plasma concentration to MIC ratio (Cmax/MIC), or time above MIC (T>MIC)) have not been definitively established for human and animal dermatophyte infections nih.govresearchgate.netasm.org. However, recent physiologically based pharmacokinetic (PBPK) modeling studies have begun to investigate these parameters, particularly in the context of higher-dose regimens for resistant or refractory mycoses nih.govasm.orgasm.org.

These PBPK models indicate that predicted this compound concentrations accumulate significantly over the first 28 days of treatment. For example, AUC/MIC and unbound AUC (fAUC)/MIC ratios showed increases of 54% to 62% on day 7 of treatment and 80% to 92% on day 28 compared to day 1, depending on the dosage regimen nih.govasm.org. This accumulation, particularly of trough concentrations, is a direct consequence of this compound's long terminal half-life and its sequestration in tissues, ensuring sustained antifungal activity at the infection site nih.gov. Studies using these models suggest that higher systemic exposure, characterized by increased trough and peak concentrations and AUC values, can be achieved with higher dosing regimens, potentially leading to increased antifungal activity irrespective of the specific pharmacodynamic target (AUC/MIC, T>MIC, or Cmax/MIC) nih.govasm.orgasm.org. For instance, a simulated regimen of 500 mg this compound every 12 hours provided significantly higher systemic exposure compared to standard doses nih.govasm.org.

Preclinical Investigations of Terbinafine

In Vitro Antifungal Susceptibility Testing Methodologies

The preclinical evaluation of terbinafine's antifungal activity relies on a suite of standardized in vitro methodologies designed to quantify its efficacy against various fungal pathogens. These laboratory techniques are crucial for determining the compound's spectrum of activity and intrinsic potency before clinical application.

A cornerstone of antifungal susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. nih.gov For this compound, the MIC is a key parameter demonstrating its potent activity, particularly against dermatophytes. Studies have consistently shown low MIC values, indicating high efficacy. For instance, against various dermatophyte species, MICs for this compound are often significantly lower than those for some azole antifungals. nih.gov

The Minimum Fungicidal Concentration (MFC) is a complementary metric, defined as the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum. nih.gov The MFC is determined by subculturing aliquots from wells in an MIC assay that show no visible growth onto drug-free agar plates. nih.gov this compound is known to have primarily fungicidal action against dermatophytes, which is reflected when MFC values are close to the MIC values. researchgate.net This fungicidal activity is a result of its specific mechanism of action. asm.org

Research has demonstrated this compound's potent activity against a range of dermatophytes. The table below summarizes MIC and MFC data from various studies.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC Range (µg/mL)
Trichophyton rubrum0.00003 - 0.0150.0150.0150.06 - 2.0
Trichophyton mentagrophytes0.00003 - 0.0150.03--
Epidermophyton floccosum0.00003 - 0.0150.0150.06-
Candida albicans-14-
Candida parapsilosis--0.125-
Aspergillus species0.01 - 2.0--0.02 - 4.0

Data compiled from multiple sources. asm.orgoup.comactascientific.comnih.gov

To ensure reproducibility and comparability of susceptibility data across different laboratories, standardized assays are employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established protocols for antifungal testing. mdpi.comnih.gov

Broth Microdilution: This is a widely used method for determining MICs. It involves preparing serial twofold dilutions of this compound in a liquid growth medium, such as RPMI 1640, in 96-well microtiter plates. nih.govresearchgate.net Each well is then inoculated with a standardized suspension of the test fungus. nih.gov The plates are incubated, and the MIC is read as the lowest drug concentration that shows a significant inhibition of growth (e.g., 80% or 100%) compared to a drug-free control well. nih.govnih.gov This method is considered a reference standard for testing dermatophytes. drugs.com

Agar Diffusion: This method involves inoculating the surface of an agar plate with a standardized fungal suspension. nih.gov Paper disks impregnated with a specific concentration of this compound are then placed on the agar surface. asm.org During incubation, the drug diffuses from the disk into the agar, creating a concentration gradient. The antifungal activity is assessed by measuring the diameter of the inhibition zone (the area around the disk where no fungal growth occurs). nih.gov Studies have shown that this compound produces large inhibition zone diameters against dermatophytes, indicative of its high activity. asm.orgnih.gov

This compound's antifungal effect stems from its specific and targeted toxicity toward fungal cells. Its mechanism of action is the inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. asm.orgmdpi.com Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. mdpi.com

Toxicity in Fungal Cells: By inhibiting squalene epoxidase, this compound leads to two critical and detrimental effects within the fungal cell:

Ergosterol Depletion: The lack of ergosterol disrupts the integrity and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death. This effect is considered fungistatic. nih.govasm.org

Squalene Accumulation: The blockage of the biosynthetic pathway causes a buildup of the precursor molecule, squalene, within the cell. asm.orgmdpi.com High concentrations of intracellular squalene are toxic to the fungus, interfering with membrane function and contributing to the fungicidal effect of the drug. nih.govasm.org

Toxicity in Host Cells: this compound exhibits a high degree of selectivity for the fungal enzyme. It is a potent inhibitor of fungal squalene epoxidase (with a Ki value of 30 nM for Candida), but it only inhibits the equivalent enzyme in rat liver at much higher concentrations. asm.org This selectivity is a key reason for its favorable therapeutic index, as it does not significantly affect cholesterol biosynthesis in mammalian cells. asm.orgmdpi.com However, some in vitro studies have explored potential effects on host cells. For example, research on human keratinocytes indicated that this compound can induce the production of reactive oxygen species (ROS), which may lead to oxidative stress and cytotoxicity. Another study using human monocytic cells showed that this compound could increase the release of pro-inflammatory cytokines through specific signaling pathways. researchgate.net

In Vitro Combination Antifungal Therapy Research

Investigating this compound in combination with other agents is a key area of preclinical research, aiming to enhance efficacy, broaden the spectrum of activity, and overcome resistance.

The interaction between two drugs can be classified as synergistic (the combined effect is greater than the sum of their individual effects), additive/indifferent (the combined effect is equal to the sum of their individual effects), or antagonistic (the combined effect is less than the sum of their individual effects). These interactions are often quantified using the fractional inhibitory concentration index (FICI), determined through checkerboard microdilution assays. A FICI of ≤0.5 typically indicates synergy. asm.org

This compound and Azoles (Itraconazole, Fluconazole): The combination of this compound and azole antifungals is of particular interest because both drug classes target the ergosterol biosynthesis pathway, but at different steps. asm.org

Against Trichophyton Species: A study testing this compound with itraconazole (B105839) against this compound-susceptible and -resistant Trichophyton isolates found synergistic interactions in 44% and 57% of isolates, respectively. asm.org No antagonism was observed. asm.org

Against Candida Species: In studies with Candida albicans, synergy was observed in 40% of this compound-fluconazole combinations and 43% of this compound-itraconazole combinations, with no antagonism detected. asm.orgnih.gov Even when the interaction was merely additive, beneficial effects were noted, with reductions in the MICs of both drugs. asm.orgnih.gov

Against Aspergillus Species: Potent synergistic and fungicidal interactions have been demonstrated when combining this compound with itraconazole or voriconazole against Aspergillus isolates. nih.gov Combinations with fluconazole (B54011) also showed additive to synergistic effects. nih.gov

The table below summarizes the findings of in vitro combination studies.

Fungal GenusCombination AgentInteraction ObservedFICI Range (Synergy)
TrichophytonItraconazoleSynergy / Indifference0.032 - 0.5
CandidaFluconazoleSynergy / Additivity-
CandidaItraconazoleSynergy / Additivity-
AspergillusItraconazoleSynergy-
AspergillusFluconazoleSynergy / Additivity-
AspergillusAmphotericin BAdditivity / Synergy-
FonsecaeaItraconazoleSynergy / Additivity-

Data compiled from multiple sources. asm.orgasm.orgnih.govresearchgate.netnih.gov

Research has also explored combining this compound with non-antifungal compounds that can enhance its efficacy. One study investigated the interaction between this compound and a 2(5H)-furanone derivative (F105) against drug-resistant Candida albicans. The results showed a synergistic effect, with the presence of F105 lowering the MIC of this compound by approximately four-fold. mdpi.com The FICI values for this combination ranged from 0.28 to 0.5, confirming synergy. mdpi.com This suggests that certain non-antifungal adjuvants may potentiate the activity of this compound, offering a potential strategy to combat resistant fungal strains. mdpi.com

In Vivo Efficacy Studies Using Animal Models of Fungal Infection

Development and Validation of Animal Models for Dermatophytosis

The evaluation of antifungal agents necessitates robust and reproducible animal models that accurately reflect human dermatophytosis. The guinea pig has been extensively utilized and validated as a standard model for these infections. nih.gov Researchers establish these models by inoculating dermatophyte suspensions, such as Trichophyton mentagrophytes or Microsporum canis, onto the abraded skin of the animals, typically on their backs. bvsalud.org The successful development of infection is confirmed by the appearance of characteristic skin lesions and positive fungal cultures. bvsalud.org

These models are validated by their ability to mimic the pathogenesis of human dermatophytosis and their response to established antifungal therapies. nih.gov For instance, the guinea pig tinea corporis model is sensitive to treatment with major topical antifungal agents, allowing for the comparative evaluation of new compounds. nih.gov Variations in susceptibility have been noted among different animal strains; for example, BALB/c mice have shown greater susceptibility to certain fungal strains. nih.gov In addition to tinea corporis, models for tinea pedis and tinea unguium (onychomycosis), using rabbits, have also been developed to study infections in specific anatomical sites that are more resistant to treatment. nih.gov The cat has also been used as a model, particularly for infections caused by M. canis. vfu.cz The validation of these models is crucial for providing a reliable platform to assess the clinical and mycological efficacy of antifungal drugs like this compound before human trials. nih.govbvsalud.org

Evaluation of Efficacy in Systemic and Localized Infection Models

This compound has demonstrated significant efficacy in various animal models of both localized and systemic fungal infections.

Localized Infections (Dermatophytosis): In guinea pig models of dermatophytosis caused by Trichophyton mentagrophytes and Microsporum canis, this compound has shown excellent antimycotic activity when administered both orally and topically. nih.govnih.govscilit.com Comparative studies have consistently revealed its superiority over older reference compounds.

Oral Administration: When administered orally, this compound was found to be superior both clinically and mycologically to griseofulvin (B1672149) and ketoconazole (B1673606) in treating guinea pig trichophytosis and microsporosis. nih.govscilit.com

Topical Administration: As a topical treatment, this compound's efficacy in guinea pig dermatophytoses was superior to that of econazole and tolnaftate. nih.govnih.gov In a direct comparison for topical treatment of T. mentagrophytes infection in guinea pigs, this compound and luliconazole showed superior clinical efficacy compared to lanoconazole. nih.govresearchgate.net this compound demonstrated the highest clinical percent efficacy, which may be attributed to its fungicidal mechanism of action, in contrast to the fungistatic effect of many azole antifungals. nih.gov

Infection ModelAnimalThis compound AdministrationComparator DrugsOutcomeSource
Trichophytosis & MicrosporosisGuinea PigOralGriseofulvin, KetoconazoleThis compound superior clinically and mycologically. nih.govscilit.com
Dermatophytosis (T. mentagrophytes, M. canis)Guinea PigTopicalEconazole, TolnaftateThis compound demonstrated superior efficacy. nih.govnih.gov
Dermatophytosis (T. mentagrophytes)Guinea PigTopicalLanoconazole, LuliconazoleThis compound showed superior clinical efficacy to lanoconazole and the highest overall clinical efficacy. nih.govresearchgate.net

Systemic Infections: The efficacy of this compound has also been assessed in systemic infection models. In a study using a rat model of systemic sporotrichosis, caused by Sporothrix schenckii, this compound was effective in reducing the number of clinical lesions and positive organ cultures. researchgate.net The study found a statistically significant difference between the this compound-treated group and the control group regarding clinical and anatomic-pathological findings. researchgate.net Furthermore, this compound showed similar or higher activity than itraconazole in evaluating specific organ alterations and in reducing the microbial load in those organs. researchgate.net

Experimental Pharmacokinetic-Pharmacodynamic Modeling in Animal Systems

Understanding the relationship between drug exposure (pharmacokinetics, PK) and its antifungal effect (pharmacodynamics, PD) is crucial for predicting efficacy. Preclinical studies have characterized the PK of this compound in several animal species.

Following oral administration, this compound is well-absorbed, with systemic absorption ranging from 50-80% in mice and rats to 20-90% in dogs. fda.gov Peak plasma concentrations are typically observed within a few hours of administration. fda.gov The drug distributes rapidly and extensively into tissues, with high concentrations found in fat, liver, and plasma. fda.gov Notably, this compound accumulates in keratin-rich tissues like skin and claws, which is critical for its efficacy against dermatophytes. fda.govnih.gov In rats, this compound was shown to decline in the claws with a half-life of 10-11 days. fda.gov The terminal elimination half-life is relatively long, reported to be around 70 hours in the rat. fda.gov

Animal SpeciesMean Peak Plasma Concentration (Cmax)Half-life (t1/2)Key Distribution FindingsSource
RatNot specified~70 hours (terminal)Rapidly distributed; highest concentration in liver, then plasma. At 24h, highest in fat. Uptake into claws. fda.gov
Dog (Greyhound)4.01 µg/mL8.6 hoursRapidly absorbed. nih.govresearchgate.net
Cat3.22 µg/mLNot specifiedRapid absorption. Extensively distributes to infection sites (hair). nih.gov
Horse0.31 µg/mL8.1 hoursLower Cmax compared to dogs. nih.govresearchgate.net

Pharmacodynamic modeling in animals links these PK parameters to the minimum inhibitory concentration (MIC) of the target fungi. The low MIC values of this compound against common dermatophytes like M. canis and T. mentagrophytes (often ≤0.012 µg/mL) contribute to its high efficacy even with relatively low plasma concentrations. nih.gov The persistence of this compound in hair and skin at concentrations above the MIC for several weeks after cessation of therapy is a key pharmacodynamic feature that supports its clinical effectiveness. nih.gov While the specific PK/PD parameter most predictive of efficacy (e.g., AUC/MIC ratio) has not been definitively established for this compound in animal models, its ability to achieve and maintain high concentrations at the site of infection is considered fundamental to its therapeutic success. researchgate.net

Preclinical Safety Pharmacology and Toxicology Assessments

Organ-Specific Toxicity Research (e.g., Hepatic, Renal)

Preclinical toxicology studies in animals are designed to identify potential target organs for toxicity. Chronic oral toxicology studies identified the liver and kidneys as the primary target organs for this compound toxicity in rats, while the liver was the main target in dogs. fda.gov

Hepatic Toxicity: In high-dose oral carcinogenicity studies, an increased incidence of liver tumors was observed in male rats, a finding that was linked to peroxisome proliferation and considered species-specific. fda.gov No increase in tumor incidence was noted in a similar study in mice. fda.gov Research into the mechanisms of this compound-induced liver toxicity suggests the involvement of a reactive metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A). nih.govresearchgate.net The formation of this reactive aldehyde through the metabolic N-dealkylation of this compound is hypothesized to play a role in idiosyncratic hepatotoxicity by binding to cellular proteins. nih.govresearchgate.net Studies in human, mouse, monkey, dog, and rat liver microsomes have been conducted to characterize these bioactivation pathways. researchgate.net

Renal Toxicity: The kidneys were identified as a target organ of toxicity in chronic studies in rats. fda.gov While specific details of the renal findings in these preclinical animal studies are limited in the provided sources, the fact that this compound is primarily excreted renally underscores the importance of evaluating kidney function. nih.gov A retrospective study in human patients with pre-existing renal impairment did not find an increased risk of hepatic or hematologic laboratory abnormalities, suggesting that the preclinical renal findings may not directly translate to all clinical scenarios. nih.govdpcj.org

Genotoxicity and Mutagenicity Studies

A comprehensive battery of in vitro and in vivo genotoxicity tests was conducted to evaluate the potential of this compound to cause genetic damage or mutations. The results from these studies gave no evidence of a mutagenic or clastogenic potential for the compound. fda.gov

The standard battery of tests included:

In vitro assays: These tests were conducted on various cell lines to assess for DNA damage, gene mutations, and chromosomal aberrations. The assays included the Ames test (using S. typhimurium), a DNA repair test in rat hepatocytes, mutagenicity tests in Chinese hamster fibroblasts, and chromosomal aberration and sister chromatid exchange assays in Chinese hamster lung cells. fda.gov A study using cultured human peripheral blood lymphocytes also found that this compound was not genotoxic or cytotoxic, as it did not induce chromosomal aberrations, sister chromatid exchanges, or micronuclei at any tested concentration. nih.govresearchgate.net

In vivo assays: These tests were performed in living animals to assess genetic toxicity under physiological conditions. The tests included a chromosome aberration assay in Chinese hamsters and a micronucleus test in mice. fda.gov

Across all these varied and comprehensive tests, this compound consistently produced negative results, indicating a lack of genotoxic or mutagenic activity. fda.govnih.govresearchgate.net

Test TypeSystem/ModelEndpoint AssessedResultSource
In VitroS. typhimurium (Ames test)Gene MutationNegative fda.gov
In VitroRat HepatocytesDNA RepairNegative fda.gov
In VitroChinese Hamster FibroblastsMutagenicityNegative fda.gov
In VitroChinese Hamster Lung CellsChromosomal Aberration, Sister Chromatid ExchangeNegative fda.gov
In VitroHuman Peripheral Blood LymphocytesChromosomal Aberration, Sister Chromatid Exchange, MicronucleiNegative nih.govresearchgate.net
In VivoChinese HamstersChromosomal AberrationNegative fda.gov
In VivoMiceMicronucleus FormationNegative fda.gov

Reproductive and Developmental Toxicity Research

A series of preclinical studies using animal models have been conducted to evaluate the potential for this compound to cause reproductive and developmental toxicity. These investigations have assessed the compound's effects on fertility, embryofetal development, and peri- and postnatal development.

Fertility and Early Embryonic Development

In a comprehensive study, the effects of oral this compound administration on the fertility and reproductive development of both male and female rats were examined. fda.gov The animals were exposed to the compound before mating and during pregnancy and lactation. At the highest dose tested, which also induced maternal toxicity, researchers observed a decrease in the pregnancy rate, the average number of implants, litter size, and pup survival. fda.gov However, no adverse effects on fertility or reproductive parameters were noted in the low and mid-dose groups. fda.gov The fertility and general reproductive performance of the offspring were found to be normal across all dose groups. fda.gov

Table 1: Key Findings from the Rat Fertility and Early Embryonic Development Study.

Embryofetal Development

The potential for this compound to cause embryolethal or teratogenic effects was investigated in both rats and rabbits. fda.gov In oral administration studies, no embryolethal or teratogenic effects were observed in either species at any of the tested doses. fda.gov Similarly, studies involving subcutaneous administration in rats and dermal application in rabbits also showed no evidence of such toxicities. fda.gov

However, another study in rats reported that prenatal exposure to this compound was linked to growth retardation and abnormalities in the skin of newborn pups, including hyperkeratosis and epidermal atrophy. dergipark.org.tr These effects were described as being dependent on the dose and duration of exposure. dergipark.org.tr In contrast, an in vitro study using a whole-embryo culture system concluded that this compound had no teratogenic potential when compared with other antifungal agents like ketoconazole and griseofulvin. nih.gov

Peri- and Postnatal Development

An oral peri- and postnatal developmental study was carried out in rats to assess the effects of this compound during late gestation, parturition, and lactation. fda.gov The results of this study indicated no adverse effects on parturition and lactation in the maternal animals. fda.gov Furthermore, the peri- and postnatal development, as well as the survival of the offspring, were not negatively impacted by the treatment. fda.gov

Table 2: Summary of the Rat Peri- and Postnatal Development Study.

Clinical Research Methodologies and Outcomes

Study Designs for Efficacy Assessment in Fungal Infections

The evaluation of terbinafine's efficacy in treating fungal infections relies on structured clinical trial methodologies designed to produce robust and reliable data. These studies are meticulously planned to assess the drug's ability to eradicate the fungal pathogen and resolve clinical symptoms.

In clinical trials for antifungal agents like this compound, efficacy is measured against predefined endpoints that capture both the microbiological and clinical resolution of the infection. A primary endpoint is often a composite measure known as therapeutic cure , which requires the achievement of both mycological and clinical cure. fda.gov

Mycological cure is the definitive marker of fungal eradication. It is uniformly defined as a negative result from both a potassium hydroxide (B78521) (KOH) microscopy test and a negative fungal culture from a specimen taken from the infection site. fda.gov This provides direct evidence that the causative dermatophyte is no longer present.

Clinical cure or clinical effectiveness relates to the visible resolution of the signs and symptoms of the infection. This is often assessed using a scoring system. For instance, in tinea pedis studies, a clinical cure may be defined as a total severity score of no more than 2, with no individual score for signs like erythema, scaling, or pruritus being greater than 1 on a 4-point scale (0=none, 3=severe). fda.govclinicaltrials.gov For onychomycosis, a common endpoint is complete cure , defined as a negative mycological assessment combined with no residual clinical involvement of the target toenail (i.e., a completely clear nail). A less stringent endpoint, clinical effectiveness , may be defined as negative mycology with less than or equal to 10% residual nail involvement.

These endpoints are typically assessed at specific time points, including the end of the treatment period and at a "test-of-cure" visit several weeks after treatment has concluded to ensure the effects are sustained. fda.gov

The gold standard for assessing this compound's efficacy is the Randomized Controlled Trial (RCT). These trials incorporate several key design elements to minimize bias and produce generalizable results. Common designs include:

Double-blind, Placebo-Controlled Trials: In this design, neither the participants nor the investigators know who is receiving the active drug (this compound) versus an inactive placebo. This is crucial for objectively assessing clinical outcomes without bias. Such studies have been fundamental in establishing the baseline efficacy of this compound compared to no treatment. nih.gov

Active-Comparator Trials: These studies compare this compound to another established antifungal agent (e.g., itraconazole (B105839), griseofulvin). They are often double-blind and may use a "double-dummy" technique, where each patient takes two sets of medication (one active, one placebo) to maintain blinding if the active drugs have different appearances or regimens. researchgate.net

Parallel-Group Design: This is the most common RCT design where two or more groups of participants are treated concurrently. fda.gov For example, one group receives this compound, another receives a comparator drug, and sometimes a third group receives a placebo. clinicaltrials.gov

Dose-Ranging Studies: These trials are designed to determine the most effective treatment duration or regimen by randomizing patients to receive the same drug for different lengths of time (e.g., 6, 12, or 24 weeks). nih.gov

The selection of patients for these trials is governed by strict inclusion and exclusion criteria, such as confirmed dermatophyte infection via microscopy and culture, and the exclusion of individuals with conditions or on medications that could interfere with the study outcomes. fda.gov

Clinical Efficacy Research in Dermatophytosis

Extensive clinical research has evaluated the efficacy of this compound across a range of dermatophyte infections, known as dermatophytosis.

This compound has demonstrated high efficacy in treating onychomycosis, a fungal infection of the nails. Long-term follow-up is critical in these studies, as toenails can take 12 to 18 months to fully grow out, meaning final outcomes may not be apparent for a long time after treatment cessation. nih.gov

One major multicenter European study (the LION study) directly compared continuous this compound with intermittent itraconazole for toenail onychomycosis, with follow-up to 72 weeks. The results showed significantly higher mycological cure rates for this compound. researchgate.net A 5-year follow-up of this cohort found that the long-term mycological cure rate for this compound-treated patients was 46%, compared to only 13% for itraconazole-treated patients. researchgate.netsemanticscholar.org Furthermore, the mycological relapse rate was significantly lower with this compound (23%) than with itraconazole (53%). researchgate.netsemanticscholar.org

Table 1: Mycological Cure Rates in a Comparative Study of this compound vs. Itraconazole for Toenail Onychomycosis at Week 72

Treatment GroupMycological Cure Rate
This compound (12 weeks)75.7%
This compound (16 weeks)80.8%
Itraconazole (3 pulses)38.3%
Itraconazole (4 pulses)49.1%

Another long-term study found that among patients treated with at least one 12-week course of this compound, 72.7% were still classified as responders at a median follow-up of 2.65 years. nih.gov These studies confirm that the high cure rates achieved with this compound are well-maintained over extended periods. nih.gov

This compound is also highly effective in treating superficial skin mycoses, including tinea corporis (ringworm of the body), tinea cruris (jock itch), and tinea pedis (athlete's foot).

In a study of tinea corporis and cruris, a one-week course of topical 1% this compound solution resulted in an effective treatment rate of 65%, compared to just 8% for the vehicle group. nih.govmdedge.com Another review noted that 1% this compound cream demonstrated a mycological cure rate of 94% and a clinical cure rate of 84% for tinea cruris. actascientific.com

For interdigital tinea pedis, a one-week application of 1% this compound solution was effective in 66% of patients, versus only 4% in the vehicle-treated group. nih.govmdedge.com

However, the efficacy of standard this compound regimens has been challenged in recent years, particularly in regions like India, where an increase in chronic and relapsing infections has been observed. medrxiv.org One study found a cure rate of only 28% for this compound after 8 weeks of treatment for tinea infections. medrxiv.orgmedrxiv.org Another study reported poor cure rates of 20% (for 250 mg/day) and 33.3% (for 500 mg/day) after four weeks, suggesting a potential rise in organisms with reduced susceptibility to the drug. ijdvl.com

Table 2: Efficacy of this compound in Tinea Corporis, Cruris, and Pedis from Various Studies

Infection TypeFormulationEfficacy EndpointReported Rate
Tinea Corporis/Cruris1% Solution (1 week)Effective Treatment65%
Tinea Pedis (Interdigital)1% Solution (1 week)Effective Treatment66%
Tinea Cruris1% CreamMycological Cure94%
Tinea Corporis/Cruris/FacieiOral (8 weeks)Cure Rate28%

Comparative clinical trials have consistently positioned this compound as a highly effective agent for dermatophytosis, particularly onychomycosis, when compared to older and other contemporary antifungals.

A meta-analysis of randomized clinical trials for onychomycosis found a significant advantage for this compound over itraconazole in achieving a mycological cure (negative microscopy and culture). researchgate.net In a 5-year follow-up study, continuous this compound demonstrated superior long-term mycological and clinical efficacy and lower relapse rates compared to intermittent itraconazole. researchgate.netsemanticscholar.org

When compared to griseofulvin (B1672149) for onychomycosis, this compound also showed a significantly higher rate of mycological cure. researchgate.net

However, in the context of widespread tinea infections in India, some recent studies have found itraconazole to be more effective than this compound. One pragmatic trial reported an 8-week cure rate of 66% for itraconazole, compared to 42% for fluconazole (B54011), 28% for this compound, and 14% for griseofulvin. medrxiv.orgmedrxiv.org Another study comparing this compound and itraconazole for tinea corporis found a complete recovery rate of 81% in the itraconazole group versus 60% in the this compound group. jptcp.com These findings may reflect regional differences in dermatophyte species and emerging resistance patterns. medrxiv.org

Table 3: Comparative Cure Rates of Oral Antifungals in Dermatophytosis

Study FocusThis compound Cure RateComparator DrugComparator Cure Rate
Onychomycosis (5-year follow-up)46% (Mycological)Itraconazole13% (Mycological)
Tinea Corporis/Cruris/Faciei (8 weeks)28% (Overall)Itraconazole66% (Overall)
Tinea Corporis/Cruris/Faciei (8 weeks)28% (Overall)Griseofulvin14% (Overall)
Tinea Corporis (6 weeks)60% (Complete Recovery)Itraconazole81% (Complete Recovery)

Clinical Safety and Tolerability Profiling

This compound is generally considered a safe and well-tolerated antifungal agent for the treatment of dermatophyte infections. nih.gov However, like all medications, it is associated with a range of potential adverse events. nih.gov Most side effects are minor and transient, but rare, serious adverse reactions can occur. nih.govdermnetnz.org A large postmarketing surveillance study involving 25,884 patients found that 89.5% reported no adverse events while receiving this compound. amazonaws.com Of the 10.5% who did report adverse events, the majority were gastrointestinal (4.9%) or dermatological (2.3%). amazonaws.com

Hepatic Safety Monitoring and Mechanisms of Idiosyncratic Hepatotoxicity

While generally safe, oral this compound has been linked to rare instances of severe liver injury, which can be fatal or require liver transplantation. nih.govrxlist.com For this reason, it is not recommended for patients with chronic or active liver disease. rxlist.comrcpod.org.uk

Monitoring of liver function is a key consideration. The FDA recommends performing liver function tests (serum transaminases - ALT and AST) at baseline before starting oral this compound. droracle.aibrownmedpedsresidency.org Historically, periodic monitoring during treatment was also recommended, but this was later removed from the FDA label in 2001. brownmedpedsresidency.org The rationale for this change is that clinically apparent liver injury is rare (estimated at 1 in 50,000 to 1 in 120,000 prescriptions) and is almost always symptomatic. rcpod.org.ukbrownmedpedsresidency.org Symptoms of liver dysfunction include persistent nausea, anorexia, fatigue, vomiting, right upper abdominal pain, jaundice, dark urine, and pale stools. rcpod.org.ukpatsnap.com Patients are advised to report any such symptoms immediately. droracle.ai

The mechanism of this compound-induced hepatotoxicity is believed to be idiosyncratic and immunologically mediated. nih.govbrownmedpedsresidency.org Research has identified a strong association between this compound-induced liver injury and certain human leukocyte antigen (HLA) alleles. Specifically, genome-wide association studies have linked cholestatic cases of drug-induced liver injury from this compound to polymorphisms in the HLA region on chromosome six. nih.gov Further sequencing has shown that many individuals of European descent who experience this compound hepatotoxicity carry the HLA-A33:01 allele, which is present in less than 1% of the control population. nih.gov A similar association has been found with the HLA-A33:03 allele in some Asian subjects. nih.gov This genetic predisposition suggests a hypersensitivity reaction plays a key role. nih.gov Additionally, a reactive metabolite of this compound, an allylic aldehyde known as 7,7-dimethylhept-2-ene-4-ynal (TBF-A), may contribute to the pathogenesis of its hepatotoxicity by binding to hepatobiliary proteins and inducing an immune response. nih.govresearchgate.netresearchgate.net

Renal Function Impact and Monitoring

This compound and its metabolites are primarily cleared from the body through the kidneys. semanticscholar.org Therefore, in patients with renal impairment, the clearance of this compound can be significantly reduced. researchgate.net Studies have shown that individuals with a creatinine (B1669602) clearance (CrCl) of less than or equal to 50 mL/min may experience a 50% decrease in this compound clearance. researchgate.netdrugs.com Due to a lack of adequate studies in this population, the use of oral this compound is not recommended for patients with significant renal impairment. rxlist.comdrugs.com For kidney transplant patients, a dose reduction may be considered, alongside frequent liver function test monitoring due to potential interactions with immunosuppressive medications. droracle.ai

Dermatological and Gastrointestinal Adverse Event Characterization

Dermatological and gastrointestinal side effects are the most commonly reported adverse events associated with this compound. amazonaws.com

Dermatological Adverse Events: Skin reactions are very common, occurring in 10% or more of patients in nonserious forms like rash and urticaria. drugs.com Less common reactions include pruritus (itching) and erythema. drugs.com Photosensitivity reactions are uncommon. drugs.com Although rare, severe and potentially life-threatening skin reactions have been reported, including Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), erythema multiforme, and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome. drugs.comgoodrx.comoup.com Patients are advised to discontinue this compound and seek immediate medical attention if they develop a rash accompanied by flu-like symptoms such as fever or swollen lymph nodes. goodrx.comoup.com

Gastrointestinal Adverse Events: Gastrointestinal disturbances are among the most frequent side effects. patsnap.com Common symptoms include headache, diarrhea, rash, nausea, indigestion, abdominal pain, and gas. goodrx.comwebmd.com Changes in taste (dysgeusia) or a complete loss of taste are also frequently reported side effects. patsnap.com While these taste disturbances are usually reversible after stopping the medication, in rare cases, they can be persistent. patsnap.comnih.gov

Adverse Event CategoryCommon EventsRare but Serious Events
DermatologicalRash, Urticaria, PruritusStevens-Johnson Syndrome, Toxic Epidermal Necrolysis, DRESS Syndrome
GastrointestinalNausea, Diarrhea, Abdominal Pain, Dysgeusia-

Neurological and Hematological Safety Research

Neurological Adverse Events: Neurological side effects are less common but have been reported. Headache is a common side effect. goodrx.com Changes in taste and smell are also considered neurological effects and can sometimes be severe enough to cause anxiety or a depressed mood. webmd.commayoclinic.org There have been postmarketing reports of depressive symptoms associated with this compound use. drugs.com A Danish study of serious adverse events reported that nervous system disorders were the second most prominent category. medicaljournals.se

Hematological Safety Research: Hematological abnormalities are a rare but serious concern with this compound therapy. nih.gov Isolated cases of severe neutropenia (a low count of a type of white blood cell) have been reported, which resolved after discontinuing the drug. drugs.com Other reported hematological toxicities include thrombocytopenia (low platelet count), agranulocytosis, pancytopenia (a deficiency of all three cellular components of the blood), and anemia. nih.govrxlist.com Aplastic anemia, a condition where the body stops producing enough new blood cells, is another rare but serious side effect. nih.govresearchgate.net Research suggests that hematological toxicity may become apparent after about a month of exposure to this compound. nih.govnih.gov For patients on long-term therapy, serial laboratory testing of blood counts may be beneficial. nih.govresearchgate.net

Clinical Drug-Drug Interaction Studies

This compound has a potential for drug-drug interactions, primarily through its effect on the cytochrome P450 (CYP450) enzyme system in the liver. nih.govnih.gov

Interactions Mediated by Cytochrome P450 Enzymes (e.g., CYP2D6 inhibition)

This compound is metabolized by at least seven different CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. nih.gov Despite being metabolized by multiple enzymes, this compound itself has been shown to be a potent inhibitor of one specific enzyme: CYP2D6. nih.govjwatch.org

This inhibition is significant because CYP2D6 is responsible for the metabolism of numerous drugs, including certain antidepressants (like desipramine), beta-blockers, and antipsychotics. jwatch.orgdroracle.ai By inhibiting CYP2D6, this compound can increase the concentration of these co-administered drugs, potentially leading to adverse effects. droracle.ai In vivo studies have demonstrated that this compound can convert individuals who are normally "extensive metabolizers" via CYP2D6 into "poor metabolizers," significantly altering the disposition of drugs that are substrates for this enzyme. nih.govclinpgx.org One study found that in extensive metabolizers, this compound administration led to a dramatic increase in the dextromethorphan (B48470)/dextrorphan ratio (a measure of CYP2D6 activity), with an average 97-fold increase. nih.gov

The inhibitory potency of this compound can also vary among individuals with different genetic variants of the CYP2D6 enzyme. nih.gov For example, this compound has been shown to have weaker inhibitory effects on the CYP2D6.2 and CYP2D6.10 variants compared to the CYP2D6.1 variant. nih.govresearchgate.net

CYP2D6 VariantInhibitory Potency of this compound (Ki value in µM)
CYP2D6.10.0525
CYP2D6.20.355
CYP2D6.101.85

Ki value represents the concentration of the inhibitor that results in half-maximal inhibition. A lower Ki value indicates a more potent inhibition. nih.gov

While the interaction with CYP2D6 is the most significant, other interactions have been noted. For instance, cimetidine (B194882) can decrease the clearance of this compound, while rifampin can increase its clearance. droracle.ai

Pharmacodynamic Interactions with Concomitant Medications

The pharmacodynamic profile of this compound is significantly influenced by its potent inhibitory effect on the cytochrome P450 2D6 (CYP2D6) isoenzyme. This interaction forms the basis of its most clinically relevant drug-drug interactions. In vivo studies have firmly established this compound as a strong inhibitor of CYP2D6, which can lead to altered metabolism of numerous co-administered drugs that are substrates for this enzyme. oup.commayoclinic.orgmedicine.comresearchgate.netdocumentsdelivered.comresearchgate.net Consequently, this compound has the potential to convert individuals who are extensive metabolizers of CYP2D6 substrates into poor metabolizer status. medicine.comdrugservice.gov.bb

Clinical research into these interactions has often involved prospective, open-label studies in healthy volunteers. A key methodology utilizes probe drugs, such as dextromethorphan, to assess CYP2D6 activity before and after this compound administration. mayoclinic.org In one such study with nine healthy volunteers (six extensive metabolizers and three poor metabolizers of CYP2D6), the administration of this compound resulted in a significant increase in the dextromethorphan/dextrorphan urinary metabolite ratio in all extensive metabolizers. mayoclinic.org On average, a 97-fold increase in this ratio was observed, with a range of 35 to 265, effectively converting four of the six extensive metabolizers to a poor metabolizer phenotype. mayoclinic.org

The clinical implications of this potent CYP2D6 inhibition extend to several classes of drugs, including:

Tricyclic Antidepressants (TCAs): this compound can significantly elevate the plasma concentrations of TCAs like desipramine (B1205290), amitriptyline, and nortriptyline (B1679971). dntb.gov.uadrugs.comnih.govpediatriconcall.com A study assessing the effects of this compound on desipramine in healthy individuals characterized as normal metabolizers found that this compound co-administration led to a 2-fold increase in the maximum plasma concentration (Cmax) and a 5-fold increase in the area under the curve (AUC) of desipramine. globalrph.comnih.gov Case reports have documented instances of imipramine (B1671792) and nortriptyline toxicity, with symptoms such as dizziness, dry mouth, and nausea, shortly after the initiation of this compound therapy. aap.orgnih.gov Due to the long elimination half-life of this compound, these interactions can persist for a considerable time even after this compound discontinuation. aap.orgresearchgate.net

Selective Serotonin Reuptake Inhibitors (SSRIs): As many SSRIs are metabolized by CYP2D6, co-administration with this compound can lead to increased plasma concentrations and a higher risk of adverse effects. medicine.commdpi.com For instance, a randomized crossover study in healthy subjects demonstrated that this compound significantly increased paroxetine (B1678475) plasma concentrations, with a 1.9-fold increase in Cmax. dpcj.org This interaction has been linked to clinical consequences, such as a case of induced mania in a patient on venlafaxine (B1195380) and mirtazapine (B1677164) after starting this compound. nih.gov

Beta-blockers: Several beta-blockers are substrates of CYP2D6, and their plasma concentrations can be increased when given with this compound. researchgate.net A case report detailed a 63-year-old man on metoprolol (B1676517) who developed clinically significant sinus bradycardia (37 beats/min) after 49 days of this compound therapy, which was attributed to decreased clearance and accumulation of metoprolol. nih.govmdpi.com

Antiarrhythmics: Class 1C antiarrhythmics, such as flecainide (B1672765) and propafenone, are metabolized by CYP2D6, and caution is advised with concurrent this compound use. researchgate.netdocumentsdelivered.comresearchgate.net

Beyond CYP2D6, this compound's interactions with other CYP450 enzymes and drug transporters are less pronounced. This compound itself is metabolized by at least seven CYP isoenzymes, with major contributions from CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19. nih.gov This multi-enzyme pathway suggests a lower potential for its own metabolism to be significantly affected by inhibitors of a single CYP enzyme. However, potent inducers and inhibitors of the CYP450 system can alter this compound clearance.

Rifampin: A potent CYP450 enzyme inducer, rifampin increases the clearance of this compound by 100%. oup.comresearchgate.netdocumentsdelivered.comglobalrph.comnih.govnih.gov

Cimetidine: A CYP450 enzyme inhibitor, cimetidine decreases the clearance of this compound by 33%. researchgate.netdocumentsdelivered.comglobalrph.comnih.govnih.govconsensus.appnih.gov

Fluconazole: An inhibitor of CYP2C9 and CYP3A4, co-administration of a single 100 mg dose of fluconazole with a single dose of this compound resulted in a 52% increase in this compound's Cmax and a 69% increase in its AUC. researchgate.netdocumentsdelivered.comglobalrph.comnih.gov Other inhibitors of both CYP2C9 and CYP3A4, such as ketoconazole (B1673606) and amiodarone, may also lead to a substantial increase in the systemic exposure of this compound. documentsdelivered.comnih.govresearchgate.net

In vivo studies have shown that this compound does not significantly affect the clearance of antipyrine (B355649) or digoxin. researchgate.netglobalrph.com It does, however, decrease the clearance of caffeine (B1668208) by 19% and increase the clearance of cyclosporine by 15%. researchgate.netglobalrph.com The clinical significance of these latter interactions is generally not considered to be high. researchgate.netglobalrph.com

The following table summarizes the key pharmacodynamic interactions of this compound with concomitant medications:

Interacting Drug/Drug ClassEffect of this compound on Interacting DrugMagnitude of Interaction
CYP2D6 Substrates
DesipramineIncreased Cmax and AUC2-fold increase in Cmax, 5-fold increase in AUC globalrph.comnih.gov
DextromethorphanIncreased dextromethorphan/dextrorphan ratio16- to 97-fold increase on average globalrph.com
ParoxetineIncreased Cmax1.9-fold increase dpcj.org
MetoprololDecreased clearance, potential for accumulationCase reports of significant bradycardia nih.govmdpi.com
Other Interacting Drugs
CaffeineDecreased clearance19% decrease researchgate.netglobalrph.com
CyclosporineIncreased clearance15% increase researchgate.netglobalrph.com
Drugs Affecting this compound
RifampinIncreased this compound clearance100% increase oup.comresearchgate.netdocumentsdelivered.comglobalrph.comnih.govnih.gov
CimetidineDecreased this compound clearance33% decrease researchgate.netdocumentsdelivered.comglobalrph.comnih.govnih.govconsensus.appnih.gov
FluconazoleIncreased this compound Cmax and AUC52% increase in Cmax, 69% increase in AUC researchgate.netdocumentsdelivered.comglobalrph.comnih.gov

Research in Special Patient Populations

This compound has been studied in pediatric populations, primarily for the treatment of tinea capitis and, to a lesser extent, onychomycosis. nih.govnih.gov Pharmacokinetic studies in children have revealed some differences compared to adults. The clearance of this compound is higher in children, resulting in shorter α- and β-phase elimination half-lives. oup.comnih.gov However, a longer terminal γ-phase of at least six days is observed after multiple doses, similar to adults, which is attributed to the elimination from tissues. oup.comnih.gov Despite the higher clearance, steady-state plasma concentrations in children receiving 125 mg/day are comparable to those in adults. oup.comnih.gov

An open pilot study involving 12 children with tinea capitis treated with oral this compound (125 mg/day) for 6 weeks demonstrated high efficacy, with all patients being completely cured at the end of the treatment period and no relapses at the 2-week follow-up. oup.comnih.gov The time to achieve a negative fungal culture was not related to body weight but rather to the clinical severity at the start of treatment. oup.com

Larger, multicenter, randomized, double-blind studies have confirmed the efficacy of this compound in children with tinea capitis caused by Trichophyton species. aap.org These studies have also explored optimal treatment durations, with findings suggesting that a 2- or 4-week course of therapy is effective in a majority of patients. nih.govaap.org For tinea capitis caused by Microsporum species, higher or longer doses of this compound may be necessary for adequate efficacy. nih.govresearchgate.net

For pediatric onychomycosis, systemic antifungals like this compound are used off-label but have been found to be safe and effective. nih.gov Children tend to respond better to antifungal therapies than adults, partly due to their thinner and faster-growing nails. nih.gov A clinical observation of 88 children with onychomycosis treated with this compound reported a clinical cure rate of 92.1% for fingernail infections and 86.36% for toenail infections, with a fungal clearance rate of 96.59%. documentsdelivered.com

Clinical studies have been conducted to evaluate the safety and efficacy of this compound specifically in the geriatric population, particularly for the treatment of onychomycosis. researchgate.netnih.govnih.gov Pharmacokinetic studies have shown that in elderly subjects, the area under the curve (AUC) and pre-dose plasma concentration (C0h) of this compound were found to be larger compared to younger subjects, indicating increased drug exposure. nih.gov However, this increased exposure in the elderly did not appear to result in greater toxicity in clinical trials. nih.gov

A multicenter, open-label, prospective study of 30 patients aged 60 years or older with onychomycosis of the feet found this compound to be safe and effective. nih.gov In another multicenter trial focusing on elderly patients, the incidence of adverse events was 8.3%, with the majority being gastrointestinal in nature, and no drug interactions were recorded. researchgate.net

The following table summarizes the efficacy outcomes in the elderly subgroup of the IRON-CLAD trial:

Efficacy Outcome (Week 48)Percentage of Patients (95% CI)
Mycologic Cure64.0% (53.1%-74.9%) nih.gov
Clinical Cure41.3% (30.2%-52.5%) nih.gov
Complete Cure28.0% (17.8%-38.2%) nih.gov

The disposition of this compound is significantly affected by both renal and hepatic impairment. medicine.comdrugs.com In patients with renal impairment, defined as a creatinine clearance (CrCl) of less than 50 mL/min, the clearance of this compound is decreased by approximately 50% compared to individuals with normal renal function. medicine.comdrugs.comglobalrph.com Due to the lack of adequate studies in this population, the use of oral this compound in patients with a CrCl ≤ 50 mL/min is generally not recommended. drugs.com However, a retrospective cohort study suggested that patients with mild to moderate chronic renal insufficiency (stages 2 or 3) treated with this compound for onychomycosis were not at an increased risk of developing laboratory abnormalities compared to those with normal kidney function. dpcj.org For patients with a GFR between 20-50 mL/min, some sources suggest using half the normal dose. drugservice.gov.bb

Similarly, in patients with hepatic cirrhosis, the clearance of this compound is also decreased by about 50%. medicine.comdrugs.com this compound is contraindicated in patients with chronic or active liver disease. drugs.comdroracle.ai Cases of liver failure, some leading to liver transplant or death, have been reported with this compound use in individuals with and without pre-existing liver disease. nih.govdroracle.aihealthline.comresearchgate.netnih.gov The severity of hepatic events may be worse in patients with active or chronic liver disease. drugs.comdroracle.ai

Research into the effects of this compound on the microbiome is an emerging area. A prospective study investigated the influence of oral this compound on the gut fungal microbiome and microbial translocation in people living with HIV (PLWH) who were being treated for onychomycosis. researchgate.netdntb.gov.uamdpi.comconsensus.appnih.gov The rationale for this study stems from the understanding that PLWH can have an altered gut epithelium, leading to the translocation of microbial products and contributing to systemic immune activation. researchgate.netdntb.gov.uaconsensus.appnih.gov

The study, which included 20 participants on antiretroviral therapy, found that during this compound treatment, the abundance of fungi in the gut significantly decreased, while the abundance of bacteria remained unchanged. researchgate.netdntb.gov.uaconsensus.appnih.gov After discontinuation of this compound, the fungal abundance returned to pre-treatment levels. researchgate.netdntb.gov.uaconsensus.appnih.gov

Mechanisms of Antifungal Resistance to Terbinafine

Epidemiological Trends and Global Surveillance of Terbinafine Resistance

The epidemiology of dermatophytosis has been significantly altered by the emergence and global spread of this compound-resistant strains. What was once considered a rare phenomenon has now become a growing public health concern.

A significant driver of the current this compound resistance crisis is the emergence of Trichophyton indotineae, previously identified as T. mentagrophytes ITS genotype VIII. thedermdigest.comresearchgate.netoup.com This species, first reported in the Indian subcontinent, is frequently associated with extensive and difficult-to-treat dermatophytoses. mdpi.comthedermdigest.comnih.gov Epidemiological surveys have revealed high rates of this compound resistance in T. indotineae, with some studies reporting over 70% of isolates as resistant. researchgate.net

The global spread of T. indotineae has been rapid, with cases now documented across Europe, Asia, North America, and Australia. mdpi.comresearchgate.netnih.gov This dissemination is largely attributed to international travel. mdpi.com While T. indotineae is a major concern, this compound resistance has also been identified in other species, including Trichophyton rubrum and Trichophyton interdigitale, although at a lower prevalence. dermnetnz.orgnih.govnih.gov A 2021-2022 survey in North America found that 18.6% of dermatophyte isolates tested were resistant to this compound, including both T. rubrum and T. indotineae strains. nih.govnih.gov

The following table displays the prevalence of this compound resistance in Trichophyton indotineae and Trichophyton rubrum from selected studies.

SpeciesGeographic RegionResistance PrevalenceReference
Trichophyton indotineaeIndia>70% researchgate.net
Trichophyton indotineaeNorth America (2021-2022)High (among resistant isolates) nih.govuthscsa.edu
Trichophyton indotineaeBelgium (2022-2023)87.5% of isolates mdpi.com
Trichophyton rubrumNorth America (2021-2022)High (among resistant isolates) nih.govuthscsa.edu
Trichophyton rubrumGlobalGenerally susceptible, but resistance emerging mdpi.comnih.gov

An important aspect of this compound resistance is the potential for cross-resistance to other antifungal agents. Strains with target-specific resistance mechanisms, such as SQLE mutations, often show cross-resistance to other allylamines (e.g., naftifine (B1207962), butenafine) and other squalene (B77637) epoxidase inhibitors like tolnaftate. dermnetnz.orgnih.gov

However, this compound-resistant isolates generally remain susceptible to antifungal agents with different mechanisms of action, such as the azoles (e.g., itraconazole (B105839), voriconazole) and amorolfine. mdpi.comnih.gov Despite this, some studies have reported elevated minimum inhibitory concentrations (MICs) of azoles and griseofulvin (B1672149) against certain this compound-resistant strains, suggesting the potential for multidrug resistance. researchgate.net For instance, the Phe377Leu/Ala448Thr double mutant in the SQLE gene has been associated with higher MIC values for triazoles. asm.org The emergence of strains resistant to both this compound and azoles poses a significant therapeutic challenge. dermnetnz.org

Strategies to Overcome this compound Resistance

Rational Design of Combination Antifungal Therapies

A primary strategy to combat this compound resistance is the use of combination therapy, particularly with azole antifungals like itraconazole. nih.govsciencepublishinggroup.com The scientific rationale for this combination is the synergistic effect achieved by targeting the fungal ergosterol (B1671047) biosynthesis pathway at two different points. sciencepublishinggroup.comnih.gov this compound inhibits squalene epoxidase, an early step in the pathway, while azoles inhibit lanosterol (B1674476) 14α-demethylase, a later step. sciencepublishinggroup.comnih.gov This dual blockade is theoretically more effective and may prevent the emergence of resistance. sciencepublishinggroup.com

In vitro studies have demonstrated the synergistic interaction between this compound and itraconazole against both this compound-susceptible and this compound-resistant isolates of Trichophyton species. nih.govasm.org The efficacy of such combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤0.5 indicates synergy.

Research findings have shown synergistic interactions in a significant portion of resistant isolates, suggesting that this combination could be a viable clinical option. nih.govasm.orgresearchgate.net For instance, one study found synergistic FICI values ranging from 0.032 to 0.3125 for four out of seven this compound-resistant Trichophyton isolates when combined with itraconazole. asm.orgresearchgate.net

Table 1: In Vitro Synergism of this compound and Itraconazole against Trichophyton spp.

Isolate Status Number of Isolates Tested Number Showing Synergy Range of FICI Values for Synergistic Isolates
This compound-Susceptible 9 4 0.3125 to 0.5
This compound-Resistant 7 4 0.032 to 0.3125

(Data sourced from a checkerboard method study based on EUCAST methodology) asm.orgresearchgate.net

Clinically, meta-analyses and randomized trials have suggested that combination therapy of oral this compound and itraconazole results in significantly higher cure rates compared to monotherapy with either drug alone for extensive dermatophytosis. sciencepublishinggroup.comnih.govjcdr.net This approach not only enhances efficacy but may also shorten treatment duration. sciencepublishinggroup.com

Development of Novel this compound Analogues or Potentiators

Another avenue of research is the development of new chemical entities that are either more effective against resistant strains or that can restore the activity of this compound.

Novel Analogues: Computational or in silico studies are being used to design novel analogues of this compound. nih.gov By modeling the squalene epoxidase enzyme, researchers can design new molecules with modified structures that may bind more effectively to the mutated enzyme found in resistant fungi. nih.gov This approach aims to create next-generation allylamine (B125299) antifungals that can overcome target-site mutations, which are a primary mechanism of this compound resistance. nih.gov

Potentiators: Potentiators are compounds that, while they may have little to no intrinsic antifungal activity, can enhance the efficacy of existing antifungal drugs. Several natural and synthetic compounds have been investigated as potential potentiators for this compound.

Monoterpenes: Compounds like dihydrojasmone and terpinolene have been shown to potentiate the antifungal activity of this compound against dermatophytes such as Microsporum canis and Trichophyton interdigitale in vitro. nih.gov These associations demonstrated a synergistic effect, suggesting they could be promising agents in combination therapies. nih.gov

2(5H)-Furanone Derivatives: A synthetic furanone derivative, F105, was found to potentiate the activity of this compound against fluconazole-resistant Candida albicans. mdpi.com This compound reduced the minimum inhibitory concentration (MIC) of this compound, indicating a synergistic relationship. mdpi.com

Novel Formulations: Beyond new molecules, novel drug delivery systems are being developed to potentiate this compound's action. Formulations using ultra-deformable lipid vesicles, known as Transfersomes, are designed to improve the topical delivery of this compound. researchgate.netnih.gov One such formulation, TDT 067 (this compound in Transfersome), has shown in preclinical studies to accelerate the entry of this compound into fungi, enhancing its antifungal effects compared to conventional formulations. researchgate.net

Table 2: Investigational this compound Potentiators and Novel Formulations

Type Example(s) Mechanism/Effect Target Organism(s)
Monoterpenes Dihydrojasmone, Terpinolene Synergistic antifungal activity; affects plasma membrane functionality Microsporum canis, Trichophyton interdigitale nih.gov
Furanone Derivative F105 Potentiates activity, reduces MIC of this compound Fluconazole-resistant Candida albicans mdpi.com
Novel Formulation TDT 067 (Transfersome) Enhances drug delivery and potentiates antifungal effect Dermatophytes researchgate.net

Immunomodulatory or Adjuvant Approaches to Restore Susceptibility

The host immune response is critical in clearing fungal infections. Chronic dermatophyte infections are sometimes associated with a depressed cell-mediated immunity (CMI) to fungal antigens. medscape.com An interesting finding is that this compound itself may possess immunomodulatory properties.

A double-blind, placebo-controlled study revealed that this compound treatment can enhance and restore CMI to intradermal trichophytin antigen in patients with onychomycosis caused by Trichophyton rubrum. medscape.com In the study, patients treated with this compound showed a twofold increase in skin reactivity to the antigen, and the mean area of the skin reaction increased fourfold compared to the placebo group, which showed no significant changes. medscape.com

This restoration of immune reactivity suggests that this compound's therapeutic effect may not be solely due to its direct fungicidal activity but also involves an adjuvant effect on the host's immune system. medscape.com By reversing this immunologic anergy, this compound may help the body's own defenses to clear the infection and potentially reduce the susceptibility to reinfection. medscape.com Patients who remained anergic to the trichophytin antigen after treatment were more likely to have a mycological persistence of the fungus. medscape.com This highlights the potential of immunomodulatory approaches as an adjuvant strategy in managing difficult-to-treat fungal infections.

Advanced Formulation and Drug Delivery Research

Nanoparticle-Based Drug Delivery Systems

Nanoparticle-based drug delivery systems have emerged as a promising approach to overcome the challenges associated with the topical delivery of terbinafine, such as its low aqueous solubility and limited penetration through the stratum corneum. These systems can encapsulate the drug, increase its stability, and facilitate its transport into the deeper layers of the skin and nails.

Liposomes and ethosomes are vesicular systems that have been extensively investigated for enhancing the dermal and transdermal delivery of this compound. Liposomes are vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic drugs. Ethosomes are modified liposomes containing high concentrations of ethanol, which acts as a penetration enhancer, making the vesicles more deformable and capable of penetrating the stratum corneum more efficiently.

Research has demonstrated that both liposomal and ethosomal formulations can significantly improve the skin permeation and deposition of this compound compared to conventional cream formulations. For instance, a study comparing transfersomes, menthosomes, and ethosomes of this compound hydrochloride showed that the ethosome formulation had the smallest vesicle size (67.8 nm) and the highest encapsulation efficiency (95.75%). ijpsonline.com Ex vivo permeation studies revealed that these nanovesicular formulations exhibited a two to three-fold higher permeation rate compared to a drug suspension. ijpsonline.com Another study on multi-ethosomes (MEs) containing cinnamaldehyde as a penetration enhancer reported a mean vesicle diameter of approximately 100 nm and a drug entrapment efficiency of up to 86%. nih.gov These MEs demonstrated a significantly higher targeting efficiency (2.09) compared to classical ethosomes (1.32) and a commercial cream. nih.gov

Comparative Characteristics of this compound Vesicular Formulations
Formulation TypeVesicle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key FindingsReference
Ethosomes67.811.3095.75Showed a 2-3 fold higher permeation rate than drug suspension. ijpsonline.com
Transfersomes78.7-8.2892.67Enhanced skin permeation and antifungal activity. ijpsonline.com
Menthosomes122.88.7793.86Improved drug delivery and skin permeation. ijpsonline.com
Multi-ethosomes (MEs)~100-5.40 to -13.02up to 86%Highest targeting efficiency (2.09) compared to other formulations. nih.gov
Sonicated Ethosomes (F6)248-69.11Transdermal flux of 144.61 µg/cm²/h. h1.co

Polymeric nanospheres and microsponges represent another class of drug delivery systems that offer controlled and sustained release of this compound. Nanospheres are solid, spherical polymeric particles in the nanometer size range, while microsponges are porous, polymeric microspheres. These carriers can entrap the drug within their matrix and release it over an extended period, which can improve patient compliance and therapeutic outcomes.

A study on this compound hydrochloride-loaded polymeric nanospheres for topical nail delivery reported the development of nanoparticles with a size of 108.7 nm and a 57.43% recovery. nih.govresearchgate.net When incorporated into a carbomer-based gel, these nanospheres demonstrated a slower and more controlled drug release profile compared to a control gel. nih.govresearchgate.net Similarly, this compound hydrochloride microsponges prepared using an emulsion solvent diffusion technique with Eudragit RS 100 and Ethyl cellulose polymers have been shown to provide sustained drug release. nih.gov One study found that a microsponge gel formulation released up to 80% of the drug at the 10-hour mark. nih.gov Another study on ethyl cellulose-based microsponges reported a sustained release of up to 8 hours with 59.70% of the drug released. ijpsonline.com

Characteristics and Release Profile of this compound-Loaded Polymeric Formulations
Formulation TypePolymer(s) UsedParticle SizeEntrapment Efficiency (%)In Vitro Release ProfileReference
Polymeric NanospheresPolyvinyl alcohol (PVA)108.7 nm-Slower and controlled release compared to control gel. nih.govresearchgate.net
MicrospongesEudragit RS 100, Ethyl cellulose--Up to 80% release at 10 hours. nih.gov
MicrospongesEthyl cellulose21.87 µm (for optimized formulation)81.84% (for optimized formulation)Sustained release up to 8 hours (59.70% release). ijpsonline.comijpsonline.com

Solid dispersions and thin films are being explored to enhance the solubility and dissolution rate of this compound, thereby improving its bioavailability for topical and transdermal delivery. Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. This can lead to a reduction in drug crystallinity and an increase in the surface area available for dissolution.

Studies have shown that solid dispersions of this compound hydrochloride with polymers like polyethylene glycol (PEG) 6000 and polyvinylpyrrolidone (PVP) K30 can significantly increase its water solubility and dissolution rate. ajptonline.comijcrt.org For example, a solid dispersion with PEG 6000 at a 1:3 drug-to-carrier ratio showed a 93.81% drug release in 60 minutes, compared to 58.34% for the pure drug. ajptonline.com Another study using Poloxamer 188 as a carrier in a 1:1 ratio resulted in 100% drug release in 5 minutes. rjptonline.org Ternary solid dispersions using PVPK30 and sodium lauryl sulphate (SLS) have also been shown to increase the solubility of this compound by up to 14.48 times compared to the pure drug. ijpihs.pk

Transdermal patches and film-forming gels offer another approach for the controlled, localized delivery of this compound. A study on transdermal patches prepared with HPMC, SCMC, and Carbopol 934 demonstrated sustained drug release. researchgate.net Film-forming gels, which create a thin, transparent film upon application to the skin, have also been developed. An optimized film-forming gel formulation containing Eudragit RS PO and hydroxypropyl cellulose showed a drug release of 99.84%. researchgate.net

Solubility and Dissolution Enhancement of this compound in Solid Dispersions
Carrier(s)Drug:Carrier RatioMethodSolubility/Dissolution EnhancementReference
PEG 60001:3Melting93.81% release in 60 minutes. ajptonline.com
Poloxamer 1881:1Melt Granulation100% release in 5 minutes. rjptonline.org
PVP K30-Solvent EvaporationIncreased dissolution rate with increased carrier amount. asiapharmaceutics.info
PVPK30 and SLS-Kneading14.48-fold increase in solubility. ijpihs.pk

Transdermal and Targeted Topical Delivery Enhancement Strategies

To overcome the barrier function of the skin and nails, various enhancement strategies are being investigated to improve the transdermal and targeted topical delivery of this compound. These strategies aim to increase the permeability of the stratum corneum and nail plate, allowing for higher concentrations of the drug to reach the site of infection.

Chemical penetration enhancers are compounds that reversibly decrease the barrier resistance of the stratum corneum, thereby facilitating the penetration of drugs. Various substances, including fatty acids, alcohols, and surfactants, have been studied for their ability to enhance the delivery of this compound.

Vesicular systems, such as the liposomes and ethosomes discussed previously, also act as penetration enhancers. Their lipid composition can facilitate fusion with the skin's lipids, and their deformable nature allows them to squeeze through the intercellular spaces of the stratum corneum. A novel formulation, DA-5505, containing chitosan as a film former, has been shown to significantly increase the flux, permeation coefficient, and enhancement ratio of this compound compared to marketed formulations. nih.gov This formulation also dramatically reduced the lag time for skin permeation. nih.gov

Iontophoresis and phonophoresis are physical enhancement techniques that use electrical currents and ultrasound, respectively, to increase the permeation of drugs through the skin and nails.

Iontophoresis involves the application of a low-level electrical current to drive charged drug molecules across biological membranes. This technique has shown significant promise for enhancing the delivery of this compound hydrochloride, which is a positively charged molecule, into the nail plate for the treatment of onychomycosis. A clinical study demonstrated that treating onychomycosis with this compound and an iontophoretic patch (100 µA/cm²) resulted in a significantly higher percentage of patients with healthy toenail growth (>1.5 mm) compared to treatment with this compound alone (40% vs. 11%). researchgate.net Another study found that iontophoresis with this compound HCl 1% at an intensity of 3 to 4 mA/min for 30 minutes, three times a week for four weeks, was effective and safe for treating toenail onychomycosis. omicsonline.org Research has also shown that increasing the applied voltage and duration of iontophoresis can enhance the transport of this compound into and through the nail plate. nih.gov For skin delivery, an in vivo study in hairless rats showed that anodal iontophoresis at a current density of 250 µA/cm² for 10 to 20 minutes significantly increased the delivery of this compound into the deeper skin layers compared to passive delivery. nih.gov

Phonophoresis, or sonophoresis, utilizes low-frequency ultrasound to temporarily disrupt the structure of the stratum corneum, creating channels for drug molecules to pass through. While research on phonophoresis specifically for this compound delivery is less extensive than for iontophoresis, the technique is a recognized method for enhancing transdermal drug delivery and holds potential for improving the topical application of this compound.

Iontophoresis Parameters and Outcomes for this compound Delivery
Application SiteCurrent Density/VoltageDurationKey OutcomesReference
Toenail100 µA/cm²Overnight, 5 days/week for 4 weeks40% of patients had >1.5 mm healthy nail growth vs. 11% in the passive group. researchgate.net
Toenail3 to 4 mA/min30 min, 3 times/week for 4 weeksSignificant improvement in Onychomycosis Severity Index scores. omicsonline.org
Nail (Ex vivo)6V and 12V3 and 6 hoursIncreased voltage and time enhanced permeation and drug accumulation. nih.gov
Skin (In vivo)250 µA/cm²10, 15, and 20 minutesSignificantly more drug delivered into deeper skin compared to controls. nih.gov
Nail (In vitro)--Iontophoresis delivered 3.43 µg/mg into the nail plate vs. 0.17 µg/mg with passive delivery. nih.gov

Oral Bioavailability Enhancement Techniques

This compound is characterized by its lipophilic nature and low aqueous solubility, which classifies it as a Biopharmaceutics Classification System (BCS) Class II drug. ijpihs.pk This poor solubility is a significant barrier to its dissolution in the gastrointestinal tract, which can lead to incomplete absorption and variable oral bioavailability. ijpihs.pkajptonline.com To overcome these limitations, extensive research has been conducted into advanced formulation strategies designed to enhance the solubility, dissolution rate, and subsequent oral absorption of this compound. These techniques primarily focus on modifying the physicochemical properties of the drug at a molecular or particulate level. Key approaches investigated include the development of solid dispersions, lipid-based drug delivery systems, cyclodextrin inclusion complexes, and various nanoparticle technologies.

Solid Dispersions

The solid dispersion technique is a prominent strategy for improving the oral bioavailability of poorly water-soluble drugs like this compound hydrochloride. ijcrt.org This method involves dispersing the drug in an inert, hydrophilic carrier or matrix at a solid state. ijcrt.org The primary mechanisms for the enhanced dissolution rate are the reduction of drug particle size to a molecular level, the increased wettability and dispersibility of the drug due to the hydrophilic nature of the carrier, and the potential formation of a higher-energy amorphous state of the drug instead of a less-soluble crystalline form. ajptonline.comijcrt.org

Various hydrophilic polymers have been investigated as carriers for this compound solid dispersions, including polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and mannitol. ajptonline.comijcrt.org Different manufacturing methods are employed, such as the melting method, solvent evaporation, and kneading techniques. ijpihs.pkajptonline.comijcrt.org

Research has shown that the dissolution rate of this compound hydrochloride can be significantly increased by forming solid dispersions with carriers like PEG 6000 and mannitol using a melting method. ajptonline.com Studies comparing different drug-to-carrier ratios found that higher proportions of the hydrophilic carrier generally lead to faster and more complete drug release. For instance, a drug-to-PEG 6000 ratio of 1:3 resulted in a maximum drug release of 95% after one hour, a significant improvement over the pure drug. ajptonline.com Similarly, ternary solid dispersions, which incorporate a surfactant like sodium lauryl sulphate (SLS) along with a polymer such as PVPK30, have demonstrated even greater solubility enhancement. One study found that a ternary solid dispersion prepared by a kneading method increased the solubility of this compound by 14.48 times compared to the pure drug. ijpihs.pk

Another study focused on developing amorphous solid dispersions for pediatric use, identifying Soluplus® as a suitable carrier. nih.gov The formulation, prepared via spray drying, markedly enhanced the apparent solubility of this compound while maintaining a state of prolonged supersaturation, which is crucial for improving oral bioavailability. nih.gov

Table 1: Research Findings on this compound Solid Dispersions

Carrier(s) Drug:Carrier Ratio Preparation Method Key Finding
Polyethylene Glycol (PEG 6000) 1:3 Melting Method Achieved 95% drug release in 1 hour. ajptonline.com
Mannitol 1:3 Melting Method Achieved 91.39% drug release in 1 hour. ajptonline.com
PVPK30 and Sodium Lauryl Sulphate (SLS) Not Specified Kneading Method Increased drug solubility 14.48-fold compared to pure drug. ijpihs.pk

Lipid-Based Drug Delivery Systems

Lipid-based drug delivery systems (LBDDS) are a highly effective approach for enhancing the oral bioavailability of lipophilic drugs such as this compound. These formulations utilize lipidic excipients to pre-dissolve the drug, maintaining it in a solubilized state throughout its transit in the gastrointestinal tract. Self-microemulsifying drug delivery systems (SMEDDS) are a specific type of LBDDS that have garnered significant attention. nih.govresearchgate.net

SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants which, upon gentle agitation in an aqueous medium like gastrointestinal fluids, spontaneously form fine oil-in-water microemulsions or nanoemulsions. nih.govglobalresearchonline.netnih.gov This in-situ formation of small droplets (typically <200 nm) provides a large surface area for drug absorption. nih.gov The lipid components can also stimulate biliary and pancreatic secretions, which further aids in solubilization and can facilitate absorption through the lymphatic system, bypassing the first-pass metabolism in the liver. nih.govresearchgate.net

In the development of a this compound SMEDDS, formulation components are selected based on the drug's solubility in various oils and the emulsification efficiency of different surfactants and co-surfactants. nih.gov One study identified olive oil as a suitable oil phase, with Tween 80 as the surfactant and ethanol as the co-surfactant. nveo.org Pharmacokinetic evaluation of this nanoemulsion in animal models demonstrated a 2.38-fold increase in oral bioavailability compared to a standard drug suspension. nveo.org

Further research into SMEDDS for this compound has explored its potential for lymphatic uptake. An optimized formulation was administered to rats, and the resulting area under the curve (AUC) was significantly higher than that achieved with a chylomicron flow blocking agent, indicating that a substantial portion of the drug was absorbed via the lymphatic route. nih.govresearchgate.net The in vitro dissolution rate of this SMEDDS formulation was found to be nearly double that of a marketed tablet formulation. nih.govresearchgate.net

Table 2: Research Findings on this compound Lipid-Based Formulations

Formulation Type Composition Key In Vivo Finding Key In Vitro Finding
Nanoemulsion Oil Phase: Olive Oil; Surfactant: Tween 80; Co-surfactant: Ethanol nveo.org 2.38-fold improvement in bioavailability compared to drug suspension in animal models. nveo.org Not specified.

Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. nih.govconicet.gov.ar This structure allows them to encapsulate poorly water-soluble "guest" molecules, such as this compound, within their cavity to form inclusion complexes. mdpi.comresearchgate.net This complexation effectively shields the hydrophobic drug molecule from the aqueous environment, thereby increasing its apparent solubility and dissolution rate, which can lead to enhanced bioavailability. nih.govresearchgate.net

The formation of this compound-cyclodextrin complexes has been explored using various CD derivatives, including hydroxypropyl-β-cyclodextrin (HPBCD) and sulfobutyl-ether-beta-cyclodextrin (SBEBCD). nih.govmdpi.com Solvent-free "green" technologies, such as co-grinding, have been successfully employed to prepare these complexes, offering environmental and economic advantages over traditional solvent-based methods. nih.govmdpi.com

Research has also investigated the development of ternary cyclodextrin systems, where a third component, typically a water-soluble polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC), is added to the drug-CD complex. nih.gov These auxiliary polymers can further enhance the complexation efficiency and dissolution properties of the formulation. Physicochemical analysis of these ternary systems confirms the formation of new solid phases with altered morphology and suggests intermolecular interactions between the components. nih.gov In vitro dissolution studies of this compound-SBEBCD complexes with either PVP or HPMC demonstrated a significant improvement in drug dissolution compared to the binary drug-CD complex alone, suggesting a potential for greater bioavailability. nih.gov

Table 3: Research Findings on this compound Cyclodextrin Complexes

Cyclodextrin Auxiliary Component Preparation Method Key Finding
Hydroxypropyl-β-cyclodextrin (HPBCD) None Co-grinding Improved the dissolution rate of this compound. mdpi.com
Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) None Co-grinding Improved the dissolution rate of this compound. mdpi.com
Sulfobutyl-ether-beta-cyclodextrin (SBEBCD) Polyvinylpyrrolidone (PVP) Solvent-free grinding Further improved in vitro dissolution compared to the binary drug-CD complex. nih.gov

Analytical and Research Methodologies for Terbinafine

Quantitative Bioanalytical Techniques for Terbinafine in Biological Matrices

The determination of this compound concentrations in biological samples such as plasma, urine, and tissues is fundamental to understanding its absorption, distribution, metabolism, and excretion. Various bioanalytical methods have been developed and validated for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the quantitative analysis of this compound in both pharmaceutical formulations and biological fluids. nih.govscielo.br These methods offer high resolution and sensitivity for separating this compound from its metabolites and other endogenous components. tandfonline.com

A variety of HPLC methods have been developed, typically employing reversed-phase columns such as C18 or C8. nih.govscielo.br The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govtennessee.edu Detection is commonly performed using a UV detector at wavelengths ranging from 220 nm to 284 nm. nih.govtandfonline.comresearchgate.net For instance, one method utilizes a Symmetry Shield RP18 column with a mobile phase of water, phosphoric acid, and triethylamine (B128534) (pH 3.0) mixed with acetonitrile (65:35, v/v), and UV detection at 224 nm. tandfonline.comtennessee.edu Another approach employs a RP-C18 column with a mobile phase of methanol and water (95:5, v/v) and UV detection at 254 nm. nih.govscielo.br

UHPLC methods offer advantages over conventional HPLC, including faster analysis times and improved resolution. A rapid UHPLC method has been developed for the simultaneous determination of this compound and other drugs and their metabolites in human plasma and urine. nih.gov

The table below summarizes key parameters from various HPLC and UHPLC methods used for this compound analysis.

ParameterHPLC Method 1HPLC Method 2HPLC Method 3
Column Symmetry Shield RP18 (5 µm) 4.6 mm × 100 mmRP-C18 (250 mm × 4.6 mm, 5 µm)ODS column
Mobile Phase Water, phosphoric acid, triethylamine (pH 3.0), acetonitrile (65:35, v/v)Methanol–water (95:5, v/v)Phosphate buffer and acetonitrile (60:40, v/v)
Flow Rate 1.1 mL/min1.2 mL/min1 mL/min
Detection Wavelength 224 nm254 nm283 nm
Linearity Range 5 to 1500 ng/mL (parrot plasma)20–200 μg/mL0.5–50 µg/mL
Limit of Detection (LOD) -0.9 µg/mL-
Limit of Quantification (LOQ) -2.7 µg/mL-
Reference tandfonline.comtennessee.edu nih.govscielo.br nih.gov

For enhanced sensitivity and selectivity, especially at low concentrations in complex biological matrices, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice. nih.govnih.gov LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov

Several LC-MS/MS methods have been validated for the determination of this compound in human plasma. nih.govnih.gov These methods typically involve a simple sample preparation step like protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by mass spectrometry. nih.gov For instance, a high-throughput UPLC-MS/MS method uses a BEH C18 column and a mobile phase of acetonitrile and ammonium (B1175870) formate (B1220265) buffer. nih.gov Detection is achieved using electrospray ionization in the positive mode, monitoring specific mass-to-charge (m/z) transitions for this compound and an internal standard (e.g., this compound-d7). nih.gov This technique offers excellent sensitivity, with lower limits of quantification in the low ng/mL range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of pharmaceuticals. chromatographyonline.comspectroscopyonline.com While less common for a compound like this compound compared to LC-MS due to the need for derivatization to increase volatility and thermal stability, GC-MS can be employed for its analysis. The choice between LC-MS and GC-MS often depends on the physicochemical properties of the analyte and the desired sensitivity. chromatographyonline.com

The following table outlines the parameters of a representative LC-MS/MS method for this compound quantification.

ParameterLC-MS/MS Method
Chromatography UPLC
Column BEH C18 (50 × 2.1 mm, 1.7 μm)
Mobile Phase Acetonitrile-8.0 mm ammonium formate, pH 3.5 (85:15, v/v)
Ionization Mode Electrospray Ionization (Positive)
Monitored Transitions (m/z) This compound: 292.2/141.1; this compound-d7: 299.1/148.2
Linearity Range 1.00 to 2000 ng/mL
Intra-batch Precision (CV) 1.8-3.2%
Inter-batch Precision (CV) 2.1-4.5%
Reference nih.gov

Spectrophotometric and spectrofluorimetric methods provide simpler and more cost-effective alternatives for the quantification of this compound, particularly in pharmaceutical formulations. dergipark.org.trroyalsocietypublishing.org

UV-Vis spectrophotometric methods are based on the measurement of the absorbance of this compound in a suitable solvent. nih.gov Different methods have been reported using various solvents and wavelengths of maximum absorbance (λmax). For example, this compound can be quantified in 0.1 mol/L HCl at 222 nm or in 0.1 mol/L acetic acid at 282 nm. nih.gov Another method involves the formation of a colored ion-pair complex between this compound and a dye, which is then measured spectrophotometrically. royalsocietypublishing.org

Spectrofluorimetric methods are generally more sensitive and selective than spectrophotometric methods. nih.gov These methods are based on measuring the native fluorescence of this compound. nih.gov A highly sensitive method has been developed that measures the fluorescence of this compound in water at 336 nm after excitation at 275 nm. nih.gov This method has been successfully applied to the analysis of this compound in various pharmaceutical dosage forms and spiked human plasma. nih.govroyalsocietypublishing.org

The table below provides a comparison of different spectrophotometric and spectrofluorimetric methods.

Method TypePrincipleWavelength (nm)Linearity RangeReference
UV Spectrophotometry Absorbance in 0.1 mol/L HCl2220.2–4.0 µg/mL nih.gov
UV Spectrophotometry Absorbance in 0.1 mol/L acetic acid2822.0–50 µg/mL nih.gov
Spectrofluorimetry Native fluorescence in waterEx: 275, Em: 3360.02–0.15 μg/mL nih.gov
Spectrofluorimetry Native fluorescence in waterEx: 275, Em: 3760.02–0.05 µg/mL nih.gov

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic techniques are indispensable tools for the structural elucidation of this compound and for investigating its interactions with other molecules, which is crucial for understanding its mechanism of action and formulation characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of organic molecules, including this compound. nih.govspringernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H) and carbon (¹³C) signals in the this compound molecule. nih.govresearchgate.net

The ¹H NMR spectrum of this compound exhibits characteristic signals for its different protons, such as those in the naphthalene (B1677914) ring, the allylamine (B125299) side chain, and the tert-butyl group. nih.gov The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the complete structure of this compound. nih.gov For example, the HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) of this compound shows an [M+1] peak at m/z 292.2065, corresponding to the molecular formula C₂₁H₂₅N. nih.gov The ¹³C NMR spectrum in CDCl₃ shows 19 signals, indicating the presence of magnetically equivalent carbon atoms. nih.gov

Infrared (IR) spectroscopy and its variant, Attenuated Total Reflection Fourier Transformed Infrared (ATR-FTIR) spectroscopy, are valuable for identifying the functional groups present in the this compound molecule and for studying its interactions with other substances. researchgate.netnih.govspecac.com The IR spectrum of a molecule shows absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds. nih.gov

Cell-Based Assays and High-Throughput Screening for Antifungal Activity

Cell-based assays are fundamental in determining the antifungal activity of compounds like this compound. These assays typically involve exposing a fungal culture to the compound and measuring its effect on fungal growth or viability. A key metric derived from these assays is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For this compound, MICs have been determined against a wide range of pathogenic yeasts and dermatophytes using standardized broth macrodilution assays, such as those based on the National Committee for Clinical Laboratory Standards (NCCLS) M27-A protocol. nih.gov For instance, against 259 clinical isolates of Candida albicans, the this compound MIC required to inhibit 90% of the isolates (MIC90) was determined to be 4 μg/ml. nih.gov The compound shows potent activity against Candida parapsilosis, with a MIC90 of 0.125 μg/ml. nih.gov

The transition from individual assays to High-Throughput Screening (HTS) has been pivotal for accelerating the discovery of new antifungal agents. HTS platforms enable the rapid evaluation of large chemical libraries by miniaturizing and automating cell-based assays. mdpi.com Traditional HTS methods for filamentous fungi often rely on measuring changes in biomass or metabolism, which can be problematic. nih.govasm.org To overcome these challenges, novel HTS assays have been developed. One such method detects cell lysis through the release of the cytosolic enzyme adenylate kinase, which is independent of biomass changes and can identify compounds that disrupt fungal cell integrity. nih.govasm.org Other innovative approaches include the use of nano-biofilm microarrays, where thousands of individual nanoliter-scale fungal biofilm cultures can be screened simultaneously, significantly reducing the time and resources required for drug discovery. nih.gov These HTS methodologies can be applied to screen for compounds that act synergistically with this compound, potentially identifying new combination therapies to overcome resistance. pnas.org

In Vitro Activity of this compound Against Various Fungal Species nih.gov
Fungal SpeciesNumber of IsolatesMIC Range (µg/ml)MIC50 (µg/ml)MIC90 (µg/ml)
Candida albicans2590.125 to >12814
Candida parapsilosis110.03 to 0.1250.060.125
Candida glabrata1716 to >128>128>128
Candida krusei1064 to >128>128>128
Cryptococcus neoformans40.06 to 0.25--

Molecular Biology Techniques in Resistance Mechanism Elucidation

Molecular biology techniques are crucial for understanding the mechanisms by which fungi develop resistance to this compound. The primary mechanism of resistance in dermatophytes involves alterations in the drug's target enzyme, squalene (B77637) epoxidase.

Gene Sequencing for Target Mutations (e.g., SQLE)

This compound functions by inhibiting squalene epoxidase (SQLE), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govasm.org Resistance to this compound in dermatophytes, such as Trichophyton species, is strongly associated with point mutations in the SQLE gene. nih.govasm.orgresearchgate.net Gene sequencing is the definitive method for identifying these mutations. By comparing the SQLE gene sequence of a resistant isolate to that of a susceptible, wild-type strain, specific nucleotide changes that result in amino acid substitutions can be pinpointed.

Numerous studies have identified a range of single amino acid substitutions in the SQLE protein that confer resistance. asm.orgnih.gov These mutations are often clustered in specific regions of the protein, suggesting these areas are critical for this compound binding. nih.govnih.gov For example, substitutions at positions like Leu393 and Phe397 are frequently reported in this compound-resistant clinical isolates of Trichophyton rubrum and Trichophyton indotineae. asm.orgnih.gov Introducing these specific mutations into the SQLE gene of a normally sensitive strain has been experimentally shown to confer a this compound-resistant phenotype, confirming their causative role. asm.orgnih.gov

Common Amino Acid Substitutions in Squalene Epoxidase (SQLE) Conferring this compound Resistance nih.govasm.org
Original Amino AcidPositionSubstituted Amino AcidReported in Species
Leucine (Leu)393Phenylalanine (Phe) / Serine (Ser)Trichophyton spp.
Phenylalanine (Phe)397Leucine (Leu) / Isoleucine (Ile)Trichophyton spp.
Phenylalanine (Phe)415Serine (Ser) / Valine (Val)Trichophyton spp.
Histidine (His)440Tyrosine (Tyr)Trichophyton spp.
Leucine (Leu)437Proline (Pro)Trichophyton spp.

Gene Expression Analysis for Resistance Genes (e.g., Efflux Pumps)

Another potential mechanism for antifungal resistance is the overexpression of genes encoding drug efflux pumps. biomedpharmajournal.org These membrane transporters, such as those belonging to the ATP-binding cassette (ABC) transporter or major facilitator superfamily (MFS), can actively pump antifungal agents out of the fungal cell, reducing the intracellular drug concentration to sub-therapeutic levels. biomedpharmajournal.org

While target-site mutation in SQLE is the predominant mechanism of this compound resistance in dermatophytes, investigating the expression of efflux pump genes is a critical step in characterizing resistant isolates where SQLE mutations are absent. nih.gov Gene expression levels are typically quantified using real-time quantitative reverse transcription PCR (qRT-PCR). mdpi.com This technique measures the amount of specific messenger RNA (mRNA) transcripts, such as those for CDR1, CDR2, or MDR1 genes, in a fungal cell. biomedpharmajournal.org Increased mRNA levels for an efflux pump gene in a resistant strain compared to a susceptible strain would suggest that this mechanism may contribute to the resistance phenotype. Although this mechanism is well-documented for azole resistance in Candida species and this compound resistance in model yeasts like Saccharomyces cerevisiae (involving the Pdr5p pump), its clinical relevance in this compound-resistant dermatophytes is still under investigation. nih.govnih.govbiomedpharmajournal.org

Computational Chemistry and Molecular Modeling Approaches in Metabolism and Interaction Studies

Computational chemistry and molecular modeling provide powerful in silico tools to investigate the metabolism of this compound and the molecular basis of its interaction with its target enzyme. These approaches complement experimental data by offering insights at an atomic level.

Molecular modeling techniques, including molecular mechanics, semi-empirical methods (like PM3), and Density Functional Theory (DFT) calculations, have been used to study the stability and electronic properties of this compound and its various metabolites. scialert.netscialert.net Such studies help in understanding the biotransformation of this compound, which is extensively metabolized in humans by at least seven cytochrome P450 (CYP) enzymes, with CYP2C9, CYP1A2, and CYP3A4 being the most significant. scialert.netnih.gov Computational models can predict the likelihood of different metabolic pathways, such as N-demethylation, and help identify which CYP isozymes are primarily responsible for specific reactions. nih.govfigshare.com For example, modeling combined with in vitro experiments has shown that CYP2C19 and CYP3A4 are dominant in the metabolic clearance and bioactivation of this compound. nih.govnih.gov

Major Metabolites of this compound scialert.netscialert.net
Metabolite NameAbbreviation
N-desmethylthis compoundDTBN
Hydroxythis compoundHTBN
Carboxythis compound (B17229)CTBN
1-Naphthaldehyde (B104281)NAL
1-Naphthanoic acidNA

Future Directions and Emerging Research Frontiers

Exploration of Terbinafine's Repurposing Potential in Non-Fungal Pathologies

Emerging research has illuminated the prospective applications of this compound in treating a range of non-fungal diseases, most notably in oncology and protozoal infections. This has opened new avenues for the repurposing of this established antifungal agent.

In the realm of oncology, studies have demonstrated that this compound may possess anti-tumor properties. Research into oral squamous cell carcinoma has shown that this compound can decrease cancer cell proliferation and inhibit angiogenesis, the process by which new blood vessels form to supply tumors. nih.gov The mechanism appears to involve the induction of G0/G1 cell-cycle arrest and a reduction in DNA synthesis. nih.gov Furthermore, in colorectal cancer, this compound has been found to impair tumor cell growth by disrupting nucleotide biosynthesis and reducing immune suppression. nih.gov A population-based study in Sweden observed that colorectal cancer patients who received this compound after their diagnosis had a decreased risk of death and metastasis. nih.gov Similarly, another study has linked the use of this compound to a lower mortality rate in patients with prostate cancer. researchgate.net

This compound has also shown promise in the treatment of leishmaniasis, a parasitic disease. nih.govtandfonline.comnih.govijord.comacmcasereport.org The drug targets ergosterol (B1671047), a key component of the Leishmania cell membrane. nih.govacmcasereport.org Clinical trials and pilot studies have evaluated the efficacy of both topical and oral this compound in treating cutaneous leishmaniasis, with some studies showing significant clinical improvement. nih.govnih.govijord.com Research in animal models has also supported the effectiveness of this compound in treating lesions caused by Leishmania major. tandfonline.com These findings suggest that this compound could serve as an alternative or adjunctive therapy for this challenging parasitic infection. nih.gov

Personalized Medicine Approaches and Pharmacogenomics in this compound Therapy

The advancement of personalized medicine is poised to refine the therapeutic application of this compound, primarily through the lens of pharmacogenomics. A key area of focus is the interaction of this compound with the cytochrome P450 enzyme system, particularly the highly polymorphic enzyme CYP2D6, which is involved in the metabolism of numerous drugs. nih.govresearchgate.net

This compound is a potent inhibitor of CYP2D6. nih.govnih.govclinpgx.org This inhibition can lead to a phenomenon known as phenoconversion, where an individual who is genotypically an extensive metabolizer of CYP2D6 substrates behaves as a poor metabolizer. nih.govclinpgx.org This can significantly alter the disposition of other drugs that are metabolized by this enzyme when co-administered with this compound. nih.gov

Research has demonstrated that the inhibitory potency of this compound varies among different genetic variants of CYP2D6. nih.gov For instance, this compound has been shown to have weaker inhibitory effects on the CYP2D6.2 and CYP2D6.10 variants compared to the CYP2D6.1 variant. nih.gov The Ki value, which represents the concentration of the inhibitor that results in half-maximal inhibition, was found to be significantly higher for CYP2D6.10 than for CYP2D6.1. nih.gov These findings underscore the importance of considering a patient's CYP2D6 genotype to anticipate the extent of drug-drug interactions when prescribing this compound. nih.gov By understanding an individual's genetic makeup concerning drug-metabolizing enzymes, clinicians can better predict their response to this compound and adjust treatment strategies accordingly to enhance efficacy and minimize potential adverse effects.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of "omics" technologies, such as metabolomics and proteomics, is revolutionizing antifungal research and holds significant promise for deepening our understanding of this compound. nih.govresearchgate.netasm.orgnih.gov These high-throughput approaches allow for a comprehensive analysis of the molecular landscape of fungal pathogens and their response to antifungal agents. researchgate.netasm.org

Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, can provide insights into the metabolic pathways affected by this compound. By comparing the metabolic profiles of this compound-susceptible and resistant fungal strains, researchers can identify key metabolic alterations associated with resistance. researchgate.net This can help in elucidating the mechanisms of action of this compound and in identifying potential biomarkers of drug efficacy.

Proteomics, which focuses on the entire set of proteins expressed by an organism, can be used to identify protein targets of this compound and to understand the cellular response to the drug. researchgate.netnih.gov By analyzing changes in protein expression and post-translational modifications in fungi exposed to this compound, scientists can uncover novel aspects of its antifungal activity and mechanisms of resistance. mdpi.com For example, proteomic studies can help in identifying efflux pumps or target enzyme modifications that contribute to reduced drug susceptibility. researchgate.net

The combined use of these omics technologies, often referred to as multi-omics, provides a systems-level view of the complex interactions between this compound and fungal pathogens. nih.govasm.org This integrated approach can accelerate the discovery of new drug targets, the development of more effective therapeutic strategies, and a more profound understanding of the molecular basis of antifungal resistance. researchgate.netasm.org

Global Health Perspectives and Accessibility Research for this compound

From a global health perspective, the accessibility of essential medicines like this compound is a critical issue. This compound is included on the World Health Organization's List of Essential Medicines, signifying its importance for addressing common and serious fungal infections worldwide. wikipedia.org The availability of generic versions of this compound in many countries has significantly increased its affordability and accessibility. wikipedia.org

The global burden of fungal diseases, particularly in developing countries, highlights the need for continued research into the accessibility and effective use of this compound. For instance, cutaneous leishmaniasis is endemic in many parts of the world, and research into the use of this compound for this condition has important global health implications. nih.govijord.comacmcasereport.org The development of effective and affordable treatment regimens for such diseases is a priority.

Market analysis indicates a growing global demand for this compound, driven by the increasing prevalence of fungal infections. datainsightsmarket.com Research into prescribing patterns and consumption trends of antifungal agents, including this compound, in various regions can help to inform public health policies and ensure the rational use of these important drugs. asm.org Furthermore, ongoing surveillance of antifungal resistance patterns on a global scale is crucial for maintaining the long-term effectiveness of this compound and other antifungals. nih.gov

Ethical Considerations in Antifungal Drug Development and Resistance Management

The development and use of antifungal agents like this compound are associated with several ethical considerations, particularly in the context of rising antifungal resistance. asm.orgasquaresolution.commedicalnewstoday.commdpi.com Antifungal resistance is a growing global health threat that can lead to treatment failures, prolonged illness, and increased mortality rates. asm.orgmedicalnewstoday.comnih.gov

One of the primary ethical challenges is the stewardship of existing antifungal drugs. nih.gov The overuse and misuse of antifungals in both human medicine and agriculture contribute to the selection and spread of resistant fungal strains. asm.org This necessitates a commitment from healthcare professionals to prescribe these medications judiciously and for patients to adhere to their treatment regimens. asm.orgnih.gov

There is also an ethical imperative to invest in research and development of new antifungal agents. mdpi.com However, the development of new antifungals is challenging due to the biological similarities between fungal and human cells, which can lead to toxicity. asm.orgmedicalnewstoday.com This challenge is compounded by economic factors that may disincentivize pharmaceutical investment in this area.

Furthermore, ensuring equitable access to effective antifungal treatments is a key ethical concern. asquaresolution.com As resistance to older, more affordable drugs like this compound emerges, the reliance on newer, often more expensive, alternatives can exacerbate health disparities between high- and low-income countries. Addressing the global challenge of antifungal resistance requires a multi-faceted approach that includes responsible stewardship, continued innovation, and a commitment to global health equity. asm.orgasquaresolution.com

常见问题

Q. In vitro :

  • Agar diffusion assays : Measure inhibition zones against target fungi (e.g., Botrytis cinerea). This compound at 400 mg/L fully inhibited B. cinerea in grapes .
  • FTIR spectroscopy : Confirm drug purity and structural integrity (e.g., C≡N stretch at 2198 cm⁻¹, C-Cl stretch at 759 cm⁻¹) .
    In vivo :
  • Postharvest models : Evaluate shelf-life extension in crops (e.g., reduced decay index in grapes by 60% at 400 mg/L) .
  • Murine models : Monitor fungal load reduction in infected tissues using HPLC for this compound quantification .

What methodologies are used to analyze this compound's pharmacokinetics and metabolic pathways?

  • Enzyme kinetics : Use Michaelis-Menten models to quantify CYP2C19/3A4-mediated N-dealkylation. For example, this compound’s metabolic clearance showed KmK_m values of 12.3 µM (CYP2C19) and 18.7 µM (CYP3A4) .
  • LC-MS/MS : Detect metabolites (e.g., 1-naphthaldehyde) in plasma or urine .
  • Computational modeling : Predict bioactivation pathways using docking simulations and molecular dynamics .

Advanced Research Questions

How can large-scale safety data on this compound be analyzed to identify rare adverse events?

Employ Tree-Based Scan Statistic (TBSS) to detect temporal and hierarchical patterns in longitudinal datasets. For example, TBSS linked this compound to circulatory system disorders (14-day risk: p=0.001p=0.001) and coronary atherosclerosis (p=0.004p=0.004) in 223,968 patients . Steps include:

  • Data stratification : Group events by ICD codes and exposure windows.
  • Signal visualization : Use TreeScan® software to highlight clusters (e.g., digestive system risks across multiple studies) .
  • Multi-database validation : Compare findings across sources (e.g., Optum Clinformatics™ vs. Danish Adverse Reaction Database) .

How should researchers address contradictory clinical data on this compound's safety profile?

  • Meta-analysis : Pool data from pharmacovigilance studies (e.g., Danish registries, Cochrane reviews). For instance, while this compound showed higher cure rates than griseofulvin (RR=2.26, 95% CI:1.49–3.44), its association with hepatotoxicity remains debated .
  • Causality assessment : Apply Naranjo or WHO-UMC criteria to differentiate adverse drug reactions from confounders .
  • Dose-response modeling : Correlate plasma concentrations (e.g., 500 mg/day) with adverse event incidence .

What methods are used to evaluate this compound's ecotoxicological impact on aquatic ecosystems?

  • Algal toxicity assays : Measure growth inhibition in Chlorella sp. (EC₅₀=0.08–0.16 mg/L) or Pseudokirchneriella subcapitata (EC₅₀=50–90 nM) via biomass quantification over 72 hours .
  • Mechanistic studies : Quantify squalene accumulation (via GC-MS) to confirm fungicidal mode of action in non-target species .
  • Environmental fate analysis : Use HPLC to track this compound persistence in water and soil .

How can this compound's drug delivery be enhanced for topical applications?

  • Microemulsion gels : Optimize formulations using stearic acid for compatibility and FTIR for stability testing. Parameters include droplet size (<100 nm) and transdermal flux (e.g., 12 µg/cm²/hr) .
  • Ex vivo permeation studies : Use Franz diffusion cells with human skin to assess bioavailability .
  • Accelerated stability testing : Monitor drug degradation under varied pH/temperature conditions .

What strategies validate this compound's repurposing for agricultural use?

  • Field trials : Assess disease suppression in crops (e.g., grapevine) under varying humidity/temperature.
  • Resistance monitoring : Screen fungal isolates for ERG1 mutations linked to this compound resistance .
  • Ecotoxicity profiling : Evaluate non-target effects on soil microbiota via metagenomic sequencing .

Tables

Table 1. Key Parameters for this compound Production Optimization

FactorOptimal ValueEffect on YieldReference
Starch5 g/L↑ Carbon source
Ammonium chloride5 g/L↑ Nitrogen source
Temperature32°C↑ Enzyme activity
Agitation150 rpm↑ Oxygen transfer

Table 2. Ecotoxicological Data for this compound

SpeciesEndpointEC₅₀ ValueReference
Chlorella sp.Growth rate0.08–0.16 mg/L
P. subcapitataBiomass50 nM
Human hepatocytesCytotoxicity>500 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terbinafine
Reactant of Route 2
Reactant of Route 2
Terbinafine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。